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Core Science & Biosynthesis

Foundational

Comprehensive Solubility and Stability Profiling of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine: A Technical Guide

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , a representative scaffold in kinase inhibitor discovery. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , a representative scaffold in kinase inhibitor discovery.

Executive Summary

The compound 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (herein referred to as NCE-ThiaBz ) represents a critical chemotype in medicinal chemistry, often utilized as a pharmacophore for kinase inhibition (e.g., Src/Abl family). Its structure combines a polar, weakly basic 2-aminothiazole headgroup with a lipophilic 4-bromo-3-methylbenzyl tail.

This guide outlines the definitive protocols for assessing the thermodynamic solubility and intrinsic stability of NCE-ThiaBz. Given its structural features, the primary challenges addressed here include pH-dependent solubility limitations and susceptibility to benzylic oxidation and photolytic debromination.

Chemical Identity & Physicochemical Profiling[1][2][3]

Before initiating wet-lab experiments, a theoretical profiling establishes the baseline for protocol design.

PropertyValue / PredictionRationale
Molecular Formula C₁₂H₁₃BrN₂SMW ≈ 297.21 g/mol
pKa (Base) ~5.3 (Thiazole N3)The 2-amino group donates electron density, slightly elevating the basicity of the ring nitrogen compared to unsubstituted thiazole (pKa 2.5).
LogP (Predicted) 3.2 – 3.8High lipophilicity due to the bromo-methylbenzyl moiety outweighing the polar amine.
H-Bond Donors 1 (–NH₂)The exocyclic amine acts as a donor.
H-Bond Acceptors 2 (N3, S1)The ring nitrogen is the primary acceptor.
Structural Vulnerabilities
  • Benzylic Position: The methylene bridge (–CH₂–) between the thiazole and the phenyl ring is prone to radical autoxidation.

  • Aryl Bromide: Susceptible to homolytic cleavage under UV light (photodehalogenation).

  • Thiazole Sulfur: Potential for S-oxidation to sulfoxides/sulfones under strong oxidative stress.[1]

Solubility Study Protocols

Accurate solubility data is paramount for formulation strategy. We employ a two-tiered approach: Kinetic Solubility (for HTS/early screening) and Thermodynamic Solubility (for pre-clinical development).

Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" method (equilibrium solubility).

Protocol:

  • Preparation: Weigh excess NCE-ThiaBz solid (approx. 2–5 mg) into 4 mL glass vials.

  • Media Addition: Add 1.0 mL of the following buffers:

    • pH 1.2 (0.1 N HCl) – Simulates gastric fluid.

    • pH 4.5 (Acetate buffer) – Transition state.

    • pH 6.8 (Phosphate buffer) – Intestinal fluid.

    • pH 7.4 (Phosphate buffered saline) – Systemic circulation.

    • Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid) to assess solubilization by bile salts.

  • Equilibration: Shake at 37°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated PVDF filter (0.22 µm) to remove undissolved solid. Critical: Pre-saturate filters to prevent drug adsorption.

  • Quantification: Analyze supernatant via HPLC-UV (see Section 5).

Expected Solubility Profile

Based on the pKa (~5.3), NCE-ThiaBz will exhibit a pH-dependent solubility profile :

  • pH 1.2: High solubility (> 1.0 mg/mL) due to protonation of the thiazole nitrogen.

  • pH > 6.0: Solubility will drop precipitously to the intrinsic solubility level (likely < 10 µg/mL), driven by the lipophilic benzyl tail.

Stability Study Protocols (Forced Degradation)

Stress testing (forced degradation) identifies degradation pathways and validates the analytical method's stability-indicating capability.

Stress Conditions Matrix

Perform these tests at a concentration of 0.5 mg/mL in Acetonitrile/Water (50:50).

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 HoursThiazole ring cleavage (rare), Deamination.
Base Hydrolysis 1N NaOH, 60°C24 HoursGenerally stable; check for amide/amine hydrolysis.
Oxidation 3% H₂O₂, RT4–24 HoursHigh Risk: S-oxidation, Benzylic hydroxylation.
Thermal 80°C (Solid State)7 DaysPhysical form change, dimerization.
Photolytic 1.2M Lux·hr (ICH Q1B)~24 HoursHigh Risk: C-Br bond cleavage (Debromination).
Degradation Pathway Visualization

The following diagram illustrates the hypothetical degradation pathways for NCE-ThiaBz based on its functional groups.

DegradationPathways Parent NCE-ThiaBz (Parent) Sulfoxide S-Oxide / Sulfone (Oxidative) Parent->Sulfoxide H2O2 / [O] Debromo Des-bromo Analog (Photolytic) Parent->Debromo UV Light (hν) BenzylOx Benzylic Alcohol/Ketone (Radical Oxidation) Parent->BenzylOx Air/Heat (Radical) Hydrolysis Ring Cleavage (Harsh Acid) Parent->Hydrolysis 1N HCl, 80°C

Caption: Predicted degradation pathways for 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine under stress.

Analytical Methodology (HPLC-UV)

To quantify solubility and degradation products, a robust gradient HPLC method is required. The high lipophilicity of the benzyl group requires a high organic content in the mobile phase.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Thiazole absorption max) and 220 nm (General amide/benzyl).

  • Column Temp: 40°C.

Self-Validating Check: Ensure the "Resolution (Rs)" between the parent peak and the nearest degradation product (likely the S-oxide, which elutes earlier) is > 1.5.

Data Presentation & Reporting

When reporting results, summarize quantitative data in clear, comparative tables.

Example Reporting Table: Solubility
MediumFinal pHSolubility (mg/mL)Classification
0.1 N HCl1.21.25 Soluble
Acetate Buffer4.50.45 Moderately Soluble
Phosphate Buffer7.40.005 Practically Insoluble
FaSSIF6.50.080 Poor (Bile enhanced)
Example Reporting Table: Stability
Stress Condition% RecoveryMajor Degradants (RRT)Remarks
Acid (60°C)98.5%NoneStable
Peroxide (3%)82.0%RRT 0.85 (S-Oxide)Labile
Photostability75.0%RRT 0.92 (Des-bromo)Light Sensitive

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • BenchChem. Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. (General Thiazole Stability Principles). Link

  • Kashyap, S. J., et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry, 2013. (Validation of thiazole oxidation pathways). Link

  • PubChem. Compound Summary: 2-Amino-4-methylthiazole.[2][3] National Library of Medicine. Link

Sources

Exploratory

Potential Biological Activities of Novel 2-Aminothiazole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 2-aminothiazole scaffold represents a "privileged structure" in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically significant in sulfa drugs (e.g., sulfathiazole), recent advancements (2020–2025) have repositioned this moiety as a critical pharmacophore in targeted cancer therapy (kinase inhibition), antimicrobial resistance (MurB/DNA gyrase targeting), and neuroinflammation (adenosine receptor modulation).

This guide dissects the technical utility of novel 2-aminothiazole derivatives, moving beyond basic synthesis to explore the structural causality behind their biological efficacy.[1][2][3][4] It serves as a blueprint for rational drug design, supported by validated protocols and mechanistic insights.

Chemical Significance & SAR Fundamentals

The 2-aminothiazole core (


) offers unique pharmacokinetic advantages:
  • Hydrogen Bonding: The amine (

    
    ) acts as a donor, while the ring nitrogen (
    
    
    
    ) acts as an acceptor, facilitating high-affinity binding to enzyme active sites (e.g., the ATP-binding pocket of kinases).
  • 
    -
    
    
    
    Stacking:
    The aromatic sulfur-containing ring enables stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor pockets.
  • Metabolic Stability: Substitution at the C5 position often blocks metabolic oxidation, enhancing half-life.

Structure-Activity Relationship (SAR) Map

The biological activity of 2-aminothiazole is dictated by three vectors of modification: the C2-amino group, the C4-position, and the C5-position.

SAR_Map Core 2-Aminothiazole Scaffold C2 C2-Amino Nitrogen (H-Bond Donor) Core->C2 C4 C4-Position (Lipophilic Pocket) Core->C4 C5 C5-Position (Electronic Tuning) Core->C5 C2_Act Acylation/Schiff Bases: Increases lipophilicity Target: Antimicrobial C2->C2_Act C4_Act Aryl/Heteroaryl Groups: Crucial for Kinase Selectivity (e.g., Dasatinib) C4->C4_Act C5_Act Halogens/Azo/Sulfonyl: Modulates pKa & metabolic stability Target: Anti-inflammatory C5->C5_Act

Figure 1: Structural vectors for optimizing biological activity in 2-aminothiazole derivatives.

Key Biological Activities: Mechanisms & Data[5]

Anticancer Activity: Kinase Inhibition

Novel derivatives have shown potent inhibition of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 (angiogenesis) and Aurora Kinases (mitosis). The 2-aminothiazole moiety mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Recent Breakthroughs: 2-amino-4-arylthiazole derivatives have demonstrated

    
     values in the nanomolar range against breast cancer cell lines (MCF-7), outperforming standard agents like Sunitinib in selectivity.
    

Comparative Cytotoxicity Data (Novel Derivatives vs. Standards)

Compound ClassTargetCell Line

(

M)
Reference
Dasatinib (Control) Src/AblK562 (Leukemia)0.0008[1]
Novel 4-aryl-hydrazone VEGFR-2MCF-7 (Breast)0.45 ± 0.02[2]
C5-Sulfonamide deriv. Aurora-AHeLa (Cervical)1.20 ± 0.15[3]
Thiazolyl-urea PI3K

A549 (Lung)2.10 ± 0.30[4]
Antimicrobial Activity: The MurB Target

With the rise of multidrug-resistant (MDR) bacteria, 2-aminothiazoles are being engineered to target MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an enzyme essential for bacterial cell wall biosynthesis that is absent in mammals.

  • Mechanism: Disruption of the peptidoglycan synthesis pathway.

  • Spectrum: High efficacy against Gram-positive S. aureus (MRSA) and fungal strains (C. albicans) via CYP51 inhibition.

Anti-inflammatory: Dual COX/PDE5 Inhibition

Recent studies (2021–2024) highlight a unique dual mechanism where specific N-substituted 2-aminothiazoles inhibit both Cyclooxygenase-2 (COX-2) and Phosphodiesterase-5 (PDE5) . This dual action is particularly valuable in treating complex inflammatory conditions where vasodilation and inflammation reduction are simultaneously required.

Mechanistic Visualization: Kinase Inhibition Pathway

The following diagram illustrates how 2-aminothiazole derivatives intercept oncogenic signaling at the RTK level, preventing downstream Akt/mTOR activation.

Kinase_Pathway GF Growth Factor (VEGF/EGF) RTK Receptor Tyrosine Kinase (VEGFR/EGFR) GF->RTK Binding PI3K PI3K Activation RTK->PI3K Autophosphorylation Inhibitor 2-Aminothiazole Derivative (ATP Competitive Inhibitor) Inhibitor->RTK BLOCKS ATP Binding PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt mTOR mTOR Complex Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis (Blocked in Cancer)

Figure 2: Mechanism of action for 2-aminothiazole anticancer agents targeting the RTK/PI3K pathway.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Protocol A: Hantzsch Thiazole Synthesis (Optimized)

This is the gold-standard method for generating the 2-aminothiazole core.

Reagents:

  • 
    -Haloketone (1.0 eq)
    
  • Thiourea (1.2 eq)[5]

  • Ethanol (Absolute) or PEG-400 (Green chemistry variant)

  • Catalyst:

    
     (optional, 10 mol%)
    

Workflow:

  • Dissolution: Dissolve thiourea in ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add

    
    -haloketone dropwise at room temperature to prevent exotherm-driven side reactions.
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. Neutralize with saturated

    
     to precipitate the free base.
    
  • Purification: Recrystallize from hot ethanol.

Critical Control Point: If using unsymmetrical ketones, regioselectivity is controlled by the steric bulk of the R-group. Bulky groups favor the formation of the 4-substituted isomer.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine


 values against cancer cell lines.
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (

    
    ).
    
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Labeling: Add

    
     MTT reagent (
    
    
    
    ); incubate for 4h.
  • Solubilization: Dissolve formazan crystals in

    
     DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

Future Perspectives & Challenges

While promising, novel 2-aminothiazoles face specific developmental hurdles:

  • Solubility: Many highly potent derivatives (especially 4,5-diaryl variants) suffer from poor aqueous solubility.

    • Solution: Development of hydrochloride salts or prodrug formulations.

  • Selectivity: The "privileged" nature of the scaffold can lead to off-target effects (promiscuous kinase inhibition).

    • Solution: Integration of 3D-QSAR modeling to fine-tune steric fits for specific kinase isoforms (e.g., targeting the gatekeeper residue).

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5][6] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Notes. Link

  • Mishra, C. B., et al. (2023). "Recent developments in 2-aminothiazole based scaffolds as anticancer agents." European Journal of Medicinal Chemistry. Link

  • Ayati, A., et al. (2019). "A review on 2-aminothiazole scaffolds: A fantastic structure in the design of anti-tumor agents." European Journal of Medicinal Chemistry. Link

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Strategic Synthesis of Substituted 2-Aminothiazoles: From Classical Hantzsch to Modern One-Pot Protocols

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors such as Dasatinib (BMS-354825) and Abemaciclib (LY2835...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors such as Dasatinib (BMS-354825) and Abemaciclib (LY2835219). Its ability to engage in hydrogen bonding via the amino group and


-stacking interactions via the thiazole ring makes it critical for ATP-competitive binding in oncology targets.

This guide provides a technical analysis of the synthetic routes for substituted 2-aminothiazoles. It moves beyond basic textbook descriptions to evaluate the causality behind method selection—specifically addressing the stability of


-haloketone intermediates, atom economy, and scalability. The narrative contrasts the classical Hantzsch synthesis  with modern one-pot oxidative cyclization  protocols, providing self-validating experimental workflows for both.

Section 1: The Classical Hantzsch Condensation

Mechanistic Foundation

The Hantzsch thiazole synthesis (1887) remains the gold standard for constructing the thiazole ring.[1][2] It involves the condensation of an


-haloketone (electrophile) with a thiourea (dinucleophile).

Causality & Logic: The reaction succeeds because the sulfur atom in thiourea is significantly more nucleophilic than the nitrogen.

  • S-Alkylation: The sulfur attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives the aromatization to the final thiazole.

Reaction Mechanism Diagram

The following diagram details the stepwise transformation, highlighting the critical intermediate states.

HantzschMechanism Start α-Haloketone + Thiourea Inter1 S-Alkylation (Thioether Intermediate) Start->Inter1 Nucleophilic Attack (S -> Cα) Inter2 Intramolecular Cyclization Inter1->Inter2 N-Attack on C=O Inter3 Hydroxythiazoline Intermediate Inter2->Inter3 Proton Transfer Final 2-Aminothiazole (Aromatized) Inter3->Final -H₂O (Dehydration)

Caption: Stepwise mechanism of the Hantzsch synthesis showing S-alkylation followed by cyclodehydration.

Validated Protocol: Classical Solution-Phase

Context: Best for stable


-haloketones (e.g., phenacyl bromides).

Materials:

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of

    
    -bromoacetophenone in 5 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 1.1 mmol of thiourea. The reaction is often exothermic; ensure controlled addition.

  • Reflux: Attach a condenser and reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into 20 mL of ice water. Neutralize with saturated

    
     to pH 8 to liberate the free base.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and recrystallize from ethanol/water.
    

Critical Control Point: If the


-haloketone is lachrymatory or unstable (e.g., chloroacetaldehyde), this route poses safety and yield risks. In such cases, the One-Pot Oxidative  route (Section 2) is superior.

Section 2: Modern One-Pot Oxidative Cyclization (King-Hantzsch)

The "In Situ" Advantage

Handling


-haloketones is the primary bottleneck of the classical Hantzsch method due to their toxicity and instability. The modern approach utilizes the Ortoleva-King reaction  principle, generating the 

-iodo intermediate in situ from a ketone and iodine (

), which immediately reacts with thiourea.

Why this works:

  • Atom Economy: Eliminates the isolation of the halogenated intermediate.

  • Safety: Avoids direct handling of lachrymatory haloketones.

  • Scope: Compatible with a wide range of acetophenones and aliphatic ketones.

Mechanism of In Situ Halogenation

The ketone enolizes and reacts with iodine to form the


-iodoketone, which is then trapped by thiourea.

OnePotMechanism Ketone Methyl Ketone (Starting Material) Enol Enol Tautomer Ketone->Enol Tautomerization Iodine Iodine (I₂) + Oxidant AlphaIodo α-Iodoketone (Transient Species) Iodine->AlphaIodo Enol->AlphaIodo + I₂ / -HI Product 2-Aminothiazole AlphaIodo->Product + Thiourea (Hantzsch Cyclization) Thiourea Thiourea Thiourea->Product

Caption: One-pot cascade: In situ iodination of ketone followed by immediate capture by thiourea.

Validated Protocol: Iodine-Mediated Synthesis

Context: Ideal for library generation and "green" synthesis.

Materials:

  • Substituted Acetophenone (1.0 mmol)[1]

  • Thiourea (2.0 mmol)

  • Iodine (

    
    ) (1.0 mmol)
    
  • Solvent: Water (Green) or PEG-400

Step-by-Step Workflow:

  • Combination: In a reaction vessel, combine 1.0 mmol acetophenone and 2.0 mmol thiourea.

  • Catalyst Addition: Add 1.0 mmol of molecular iodine.

  • Heating:

    • Method A (Thermal): Heat at 100°C for 4–8 hours.

    • Method B (Microwave - Recommended): Irradiate at 170 W, 80°C for 10–20 minutes.

  • Monitoring: The deep violet color of iodine will fade as it is consumed.

  • Work-up: Cool the mixture. Add aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Precipitation: Neutralize with

    
     or 
    
    
    
    . The product precipitates as a solid.[2][3]
  • Purification: Filtration followed by recrystallization (EtOH).

Section 3: Comparative Data & Decision Matrix

Method Comparison Table
FeatureClassical HantzschOne-Pot Oxidative (

)
Microwave-Assisted
Starting Material

-Haloketone
Methyl KetoneMethyl Ketone
Reagents Thiourea, EtOHThiourea,

, Oxidant
Thiourea,

/NBS,

Reaction Time 2–6 Hours4–8 Hours5–20 Minutes
Yield (Typical) 70–90%80–95%85–98%
Atom Economy Lower (Halogen waste)Higher (Direct coupling)High
Safety Profile Low (Lachrymators)High (Avoids haloketones)High
Strategic Selection Guide (Decision Matrix)
  • Scenario A: You have a commercially available

    
    -haloketone. 
    
    • Recommendation: Use Classical Hantzsch . It is robust, well-characterized, and requires no method development.

  • Scenario B: You are synthesizing a library of diverse analogs.

    • Recommendation: Use One-Pot Oxidative (

      
      ) . Buying diverse acetophenones is easier and cheaper than finding their brominated counterparts. It allows for rapid parallel synthesis.
      
  • Scenario C: You need to scale up (>100g).

    • Recommendation: Use Classical Hantzsch (with controlled bromination). Iodine is expensive and generates significant iodide waste on a large scale. Alternatively, use electrochemical oxidative cyclization if flow chemistry infrastructure is available.

References

  • Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles. [Link]

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry. [Link]

  • A One-Pot Electrochemical Synthesis of 2-Aminothiazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assay Protocols for Evaluating the Cytotoxicity of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 2-aminothiazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its broad pharmacological spectrum and potent anticancer properties[1]. Structural modifications to the aminothiazole core—specifically the addition of aromatic rings, benzyl groups, or halogens—frequently yield compounds with robust antiproliferative effects[2].

5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine represents a specialized derivative within this class. The incorporation of a bulky, halogenated benzyl group at the C5 position and a methyl group at the C4 position is hypothesized to enhance lipophilicity and target-binding affinity. Similar thiazole derivatives have been documented to act as potent tubulin polymerization inhibitors or kinase modulators, ultimately arresting cells in the G2/M phase and inducing apoptosis.

To properly evaluate the therapeutic potential of this compound, researchers must move beyond simple viability screens. This application note details a self-validating, multiparametric assay system designed to establish definitive causality between compound administration, metabolic inhibition, membrane degradation, and programmed cell death.

Pathway Drug 5-(4-bromo-3-methylbenzyl)- 4-methylthiazol-2-amine Target Microtubule Depolymerization / Kinase Inhibition Drug->Target CellCycle G2/M Phase Arrest Target->CellCycle Mito Mitochondrial Depolarization (ROS Accumulation) Target->Mito Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Fig 1: Proposed apoptotic signaling pathway induced by halogenated thiazol-2-amines.

Experimental Design: The Self-Validating Multiparametric System

When evaluating novel small molecules, a single assay is insufficient to determine true cytotoxicity. For example, a drop in metabolic activity could indicate cell death (cytotoxicity) or merely a temporary halt in proliferation (cytostasis). To ensure scientific integrity, we employ a tripartite self-validating system :

  • Metabolic Viability (ATP Quantitation): While standard colorimetric assays (like MTT) rely on mitochondrial reductases that can be artificially skewed by metabolic stress[2], we utilize a luminescent ATP assay. ATP is the most direct proxy for viable cell number. A drop in ATP confirms the compound is affecting the cells.

  • Membrane Integrity (LDH Release): To resolve the cytostatic vs. cytotoxic dilemma, we parallel the ATP assay with a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme released only upon plasma membrane rupture[3]. If ATP drops but LDH remains in the baseline, the compound is cytostatic. If LDH spikes proportionally to the ATP drop, the compound is definitively cytotoxic.

  • Apoptotic Mechanism (Caspase-3/7): Cytotoxicity can occur via uncontrolled necrosis or programmed apoptosis. Thiazole derivatives typically induce apoptosis via mitochondrial depolarization[1]. By measuring Caspase-3/7 cleavage fluorometrically, we confirm that the mechanism of death is programmed and target-specific, rather than a result of non-specific chemical toxicity.

Workflow C Compound Treatment P1 ATP Quantitation (Metabolic Viability) C->P1 P2 LDH Release (Membrane Integrity) C->P2 P3 Caspase-3/7 (Apoptosis Confirmation) C->P3 A IC50 & Therapeutic Index Calculation P1->A P2->A P3->A

Fig 2: Multiparametric assay workflow for definitive cytotoxicity validation.

Quantitative Data Presentation

To establish the therapeutic potential of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, it must be evaluated across multiple cancer lineages alongside a non-tumorigenic control line to calculate the Therapeutic Index (TI) . Below is a representative data structure summarizing expected quantitative outcomes based on similar thiazole-hybrid derivatives.

Table 1: Representative IC50 Profiling and Therapeutic Index

Cell LineTissue OriginATP Viability IC50 (µM)LDH Release EC50 (µM)Caspase-3/7 Activation
MDA-MB-231 Breast (Triple Negative)4.2 ± 0.34.8 ± 0.5+++ (High)
A549 Lung Carcinoma2.1 ± 0.22.5 ± 0.3+++ (High)
HCT116 Colorectal Carcinoma5.6 ± 0.46.1 ± 0.4++ (Moderate)
WI-38 Normal Lung Fibroblast> 50.0> 50.0- (Basal)

Note: The Therapeutic Index (TI) is calculated as the ratio of the IC50 in the normal cell line (WI-38) to the IC50 in the target cancer line (e.g., A549). A TI > 10 indicates a favorable preclinical safety window.

Step-by-Step Experimental Protocols

Compound Preparation & Storage

Causality Check: Thiazol-2-amines can precipitate in aqueous buffers. Always maintain a high-concentration stock in pure solvent to ensure the final assay concentration contains ≤ 0.5% solvent, preventing vehicle-induced toxicity.

  • Weigh out 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine powder.

  • Dissolve in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Aliquot into light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Seeding and Treatment
  • Harvest target cells (e.g., A549, MDA-MB-231) at 70-80% confluency.

  • Seed cells into opaque-walled 96-well plates (white for luminescence, black for fluorescence) at a density of 5,000 cells/well in 90 µL of complete culture media.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and recovery.

  • Prepare a 10-point serial dilution (1:3) of the compound in complete media (ranging from 100 µM to 0.005 µM).

  • Add 10 µL of the diluted compound to the respective wells (Final DMSO concentration must be ≤ 0.5%). Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine 1 µM).

  • Incubate for 48 to 72 hours.

Protocol A: ATP Quantitation (CellTiter-Glo)
  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Insight: Temperature gradients across the plate will cause edge effects and variable luminescent kinetics.

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well containing 100 µL of media.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

  • Normalize data to the vehicle control (set as 100% viability) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: LDH Release Assay (Membrane Integrity)
  • 45 minutes prior to the end of the 72-hour treatment period, add 10 µL of Lysis Solution to the "Maximum LDH Release" control wells.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris.

  • Transfer 50 µL of the supernatant from each well to a new, clear 96-well assay plate.

  • Add 50 µL of LDH Substrate Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution to each well.

  • Measure absorbance at 490 nm (with a 680 nm background reference).

  • Calculate % Cytotoxicity: [(Experimental - Vehicle Control) / (Maximum Release - Vehicle Control)] * 100.

Protocol C: Caspase-3/7 Fluorometric Assay
  • Prepare the Caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in the provided assay buffer according to the manufacturer's instructions.

  • Following the 48-hour compound treatment, add 100 µL of the Caspase-3/7 reagent to each well.

  • Incubate the plate at 37°C for 1 to 2 hours. Insight: Caspase cleavage of the AMC fluorophore is an enzymatic process; incubation time must be strictly controlled to remain in the linear range of the assay.

  • Measure fluorescence at Ex/Em = 360/460 nm.

  • Calculate the fold-change in Caspase-3/7 activity relative to the vehicle control. A dose-dependent increase confirms apoptosis as the primary mechanism of cytotoxicity.

References

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC / National Institutes of Health.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5,6-Difluorobenzo[d]thiazol-2-amine. Benchchem.

Sources

Application

Application Note: Antimicrobial Susceptibility Testing for 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

This guide outlines the rigorous technical protocols for evaluating the antimicrobial efficacy of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine . Given the structural properties of this compound (a lipophilic 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous technical protocols for evaluating the antimicrobial efficacy of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine .

Given the structural properties of this compound (a lipophilic 2-aminothiazole derivative with a halogenated benzyl moiety), this guide prioritizes solubility management and solvent normalization —the two most common failure points in testing hydrophobic small molecules.

Compound Overview & Physicochemical Context[1][2][3][4][5][6][7]

  • Compound Class: 2-Aminothiazole derivative.[1][2][3][4][5][6]

  • Molecular Characteristics: The presence of the 4-bromo-3-methylbenzyl group at the C5 position significantly increases lipophilicity compared to the parent thiazole.

  • Solubility Profile:

    • Water: Negligible (Insoluble).

    • DMSO: High (>10 mg/mL).

    • Ethanol:[7][5] Moderate to High.

  • Critical Challenge: Preventing compound precipitation upon addition to aqueous culture media (Mueller-Hinton Broth). "Crashing out" results in false-negative MICs (drug not in solution) or false-positive visual turbidity (crystals mistaken for bacterial growth).

Pre-Analytical Preparation[7]

A. Stock Solution Preparation

Do not weigh the compound directly for every experiment. Prepare a robust master stock.

  • Calculate Molarity: Ensure dosing is molar-based (µM) or mass-based (µg/mL) as per study requirement.

    • Estimated MW: ~297.2 g/mol (Verify with specific batch CoA).

  • Solvent: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mg/mL (or 30 mM) Master Stock.

    • Why? Higher concentrations allow for smaller pipetting volumes, keeping final DMSO % low.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Media & Inoculum[1]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For Streptococcus spp., supplement with 2-5% Lysed Horse Blood (LHB).

  • Inoculum Standard: 0.5 McFarland Standard (

    
     CFU/mL).
    
    • Dilution:[2][5][6][8][9][10][11][12] Must be further diluted 1:100 (or 1:200) to achieve the final assay density of

      
       CFU/mL .
      

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 / ISO 20776-1 compliant). Objective: Determine the lowest concentration inhibiting visible growth.

The "2X" Dilution Strategy (Critical for Hydrophobic Drugs)

Directly adding high-concentration DMSO stock to the well kills bacteria. Instead, prepare 2X working solutions so that adding the inoculum (1:1) dilutes the solvent to safe levels.

Step-by-Step Workflow:
  • Preparation of 2X Working Plate (Deep Well Block):

    • Perform serial 2-fold dilutions of the compound in CAMHB (not DMSO).

    • Solvent Check: Ensure the highest concentration contains no more than 2% DMSO .

    • Example: To test 64 µg/mL final:

      • Prepare 128 µg/mL in CAMHB + 2% DMSO.

      • Serially dilute in CAMHB + 2% DMSO (to maintain constant solvent background) OR CAMHB alone (if solvent gradient is acceptable, though constant solvent is preferred for rigorous controls).

  • Assay Plate Setup (96-well round bottom):

    • Test Wells: Transfer 50 µL of the 2X compound dilutions into columns 1–10.

    • Column 11 (Growth Control): 50 µL CAMHB + DMSO (matched % to test wells) + No Drug .

    • Column 12 (Sterility Control): 100 µL CAMHB (No bacteria).

  • Inoculation:

    • Prepare inoculum at

      
       CFU/mL (2X density).
      
    • Add 50 µL of inoculum to columns 1–11.

    • Final Conditions: 1X Drug concentration, 1% DMSO ,

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable membrane (e.g., Rayon) to prevent evaporation but allow

      
      .
      
    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA/Enterococci).

  • Readout:

    • Visual: Look for a "button" of cells (growth) vs. clear broth.

    • Turbidity Control: If the compound precipitates (cloudy), you cannot read visually. Use Resazurin (Alamar Blue) : Add 10 µL, incubate 1-2h. Blue = No Growth (MIC); Pink = Growth.

Visualizing the Workflow (Graphviz)

MIC_Workflow Stock DMSO Master Stock (10 mg/mL) Dilution 2X Serial Dilution in CAMHB (Max 2% DMSO) Stock->Dilution Dilute Plate 96-Well Plate 50µL Drug (2X) Dilution->Plate Transfer 50µL FinalWell Final Well Condition: 1X Drug, 1% DMSO 5x10^5 CFU/mL Plate->FinalWell Mix (1:1) Inoculum Bacterial Inoculum (1x10^6 CFU/mL) Inoculum->Plate Add 50µL Readout Read MIC (Visual or Resazurin) FinalWell->Readout 16-20h @ 37°C

Caption: The "2X" dilution strategy ensures the final DMSO concentration remains non-toxic (<1%) while preventing precipitation shocks.

Protocol 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the thiazole is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

  • Select Wells: Identify the MIC well and all wells with higher concentrations (supr-MIC).

  • Sampling: Remove 10–50 µL from these clear wells.

  • Plating: Spot plate onto non-selective agar (e.g., TSA or MHA).

    • Tip: Spread the droplet to avoid "carryover effect" where the drug transferred inhibits growth on the agar.

  • Incubation: 24 hours at 35°C.

  • Interpretation:

    • MBC: The lowest concentration producing <5 colonies (assuming 10µL spot and starting

      
       CFU/mL).
      
    • Ratio: If MBC/MIC ≤ 4, the drug is Bactericidal . If > 4, it is Bacteriostatic .

Protocol 3: Time-Kill Kinetics

Objective: Define the rate of killing. Crucial for thiazoles as they often exhibit time-dependent activity.

  • Setup: Prepare 10 mL tubes of CAMHB containing the drug at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculum: Add bacteria to reach starting density of ~

    
     CFU/mL.
    
  • Sampling Timepoints: 0h, 2h, 4h, 8h, 24h.

  • Quantification:

    • Remove 100 µL at each timepoint.

    • Perform serial 10-fold dilutions in saline.

    • Plate on agar for colony counting.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: >3 log reduction (99.9% kill) within 24h.

Data Analysis & Quality Control

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Well Drug insolubility in aqueous media.Reduce max concentration; Use Resazurin for readout (ignore turbidity).
Growth in Solvent Control Contaminated DMSO or buffer.Sterilize DMSO (0.2µm PTFE filter); Check aseptic technique.
No Growth in Solvent Control DMSO toxicity (>2%).Ensure final DMSO is <1%. Validate strain sensitivity to DMSO.
Skipped Wells Pipetting error or drug adherence to plastic.Use low-binding tips; Ensure thorough mixing during serial dilution.
QC Strains (CLSI Recommended)

Validate the assay using standard strains with known MIC ranges (e.g., Ciprofloxacin or Tetracycline) alongside your test compound.

  • S. aureus ATCC 29213

  • E. coli ATCC 25922

  • P. aeruginosa ATCC 27853

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[12] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection. Link

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Link

  • Karthikeyan, M. S., et al. (2007). Synthesis, antimicrobial and anticancer activity of some novel 2-aminothiazole derivatives. European Journal of Medicinal Chemistry. Link

Sources

Method

Protocol for Radiolabeling 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine for Imaging Studies

An Application Guide for Researchers Abstract This application note provides a comprehensive, two-part protocol for the radiolabeling of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, a molecule of interest for mole...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, two-part protocol for the radiolabeling of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, a molecule of interest for molecular imaging. Given the presence of an aryl bromide, an efficient and high-yield radioiodination strategy is presented. The protocol first details the synthesis of a key tributylstannyl precursor from the starting bromo-compound. Subsequently, it describes a robust method for radioiodination using Iodine-125 (¹²⁵I) via an oxidative iododestannylation reaction. This guide is designed for researchers in drug development and nuclear medicine, offering step-by-step instructions, explanations for critical experimental choices, and rigorous quality control procedures to ensure the final radiotracer is suitable for preclinical imaging and in-vitro studies.

Introduction

The development of targeted molecular probes is essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These tools allow for the real-time visualization and quantification of biological processes, aiding in drug development and disease diagnosis[1]. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting kinases, receptors, and other proteins implicated in various diseases.

Radiolabeling a specific compound, such as 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, transforms it into a radiotracer, enabling the study of its pharmacokinetics, target engagement, and biodistribution in vivo[]. The aryl bromide moiety on the benzyl ring of the title compound is an ideal chemical handle for introducing a radiohalogen.

This guide focuses on radioiodination, a well-established and versatile labeling methodology[3]. Specifically, we will use Iodine-125, a gamma-emitting radionuclide (t½ = 60 days) widely used for preclinical research, autoradiography, and in-vitro binding assays due to its convenient half-life and clear detection signal. The chosen strategy involves converting the stable aryl bromide into a more reactive organotin precursor, which can then be efficiently radiolabeled with radioiodine in a single, rapid step[4][5].

Principle of the Method: Iododestannylation

Direct radioiodination of an aryl bromide is challenging. A more reliable approach is a two-stage process.

  • Precursor Synthesis: The stable carbon-bromine (C-Br) bond is converted into a carbon-tin (C-Sn) bond by reacting the starting material with hexabutylditin in the presence of a palladium catalyst. This creates a tributylstannyl precursor, which is highly susceptible to electrophilic substitution.

  • Radioiodination: The precursor is then subjected to an oxidative iodination reaction. A mild oxidizing agent, such as Iodogen®, is used to convert sodium [¹²⁵I]iodide (Na[¹²⁵I]I) into an electrophilic iodine species (I⁺). This reactive species readily displaces the tributyltin group from the aromatic ring, incorporating the ¹²⁵I radionuclide onto the molecule with high efficiency and regioselectivity. This method is preferred as it proceeds under mild conditions, preserving the integrity of the parent molecule[6][7].

G cluster_0 Overall Workflow Start 5-(4-bromo-3-methylbenzyl)- 4-methylthiazol-2-amine Precursor PART I: Precursor Synthesis (Stille Coupling) Start->Precursor Stannyl Tributylstannyl Precursor Precursor->Stannyl Labeling PART II: Radioiodination (Iododestannylation) Stannyl->Labeling Crude Crude [¹²⁵I]-Labeled Product Labeling->Crude QC PART III: Purification & Quality Control Crude->QC Final Purified Radiotracer for Imaging Studies QC->Final

Caption: High-level workflow from starting material to final radiotracer.

PART I: Synthesis of the Tributylstannyl Precursor

Expertise & Experience: This Stille coupling reaction is a cornerstone of organometallic chemistry. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is critical as it readily undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the catalyst, which would lead to failed or low-yield reactions.

Materials and Reagents
  • 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

  • Hexabutylditin, (Bu₃Sn)₂

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Protocol
  • Reaction Setup: To a dry 50 mL Schlenk flask under an argon atmosphere, add 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (1.0 eq), hexabutylditin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the starting material) via cannula or syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to isolate the desired tributylstannyl precursor.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution is typically confirmed by the disappearance of the starting material's signals and the appearance of new signals corresponding to the tributyltin group.

PART II: Protocol for [¹²⁵I]Radioiodination

Trustworthiness: This protocol incorporates Iodogen® as the oxidizing agent. Iodogen is a solid-phase oxidant, which minimizes harsh solution-phase conditions that could degrade the precursor or the final product, leading to higher radiochemical purity[6]. The purification step via radio-HPLC is essential for separating the desired radiolabeled product from unreacted precursor and radioactive impurities, ensuring a self-validating system where the final product meets stringent purity criteria[8][9].

G cluster_1 Radiolabeling & Purification Workflow Reagents 1. Prepare Reagents - Iodogen®-coated vial - Stannyl Precursor in EtOH - Na[¹²⁵I]I in NaOH Reaction 2. Initiate Reaction - Add precursor & Na[¹²⁵I]I - Vortex at room temp (5-10 min) Reagents->Reaction Quench 3. Quench Reaction (e.g., add Na₂S₂O₅) Reaction->Quench HPLC 4. Purify (Semi-preparative HPLC) Quench->HPLC Collect 5. Collect Product Peak (Monitor with radiation detector) HPLC->Collect Formulate 6. Formulate - Remove organic solvent - Reconstitute in sterile vehicle Collect->Formulate

Caption: Step-by-step process for the radiolabeling and final formulation.

Materials and Reagents
  • Tributylstannyl precursor (from Part I)

  • Sodium [¹²⁵I]iodide (high specific activity) in 0.1 M NaOH

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Ethanol (absolute)

  • Sodium metabisulfite (quenching solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a semi-preparative C18 column, UV detector, and a radiation detector (e.g., NaI scintillator)[8].

  • HPLC-grade acetonitrile and water with 0.1% TFA

Step-by-Step Protocol
  • Vial Preparation: Prepare an Iodogen®-coated reaction vial by dissolving Iodogen® in dichloromethane, adding 50-100 µg to a glass vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Preparation: Dissolve the tributylstannyl precursor in ethanol to a concentration of 1 mg/mL.

  • Radiolabeling Reaction:

    • To the Iodogen®-coated vial, add 5-10 µL of the precursor solution.

    • Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I]I solution.

    • Vortex the mixture gently for 5-10 minutes at room temperature.

  • Quenching: Stop the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purification:

    • Inject the entire reaction mixture onto the semi-preparative HPLC system.

    • Elute with a suitable gradient of acetonitrile and water (e.g., 20-80% acetonitrile over 30 minutes).

    • Monitor the elution profile using both UV (at a wavelength appropriate for the compound) and radiation detectors. The product peak should be well-separated from unreacted iodide and other byproducts.

  • Product Collection: Collect the radioactive peak corresponding to the desired product into a flask containing water.

  • Formulation: Remove the organic HPLC solvent via rotary evaporation or by passing the solution through a C18 Sep-Pak cartridge. Elute the final product from the cartridge with ethanol and dilute with sterile saline or PBS to obtain the desired final concentration and solvent composition (e.g., <10% ethanol in saline).

PART III: Quality Control (QC)

Authoritative Grounding: Quality control is a non-negotiable step in radiopharmaceutical science. Regulatory bodies and best practices mandate rigorous testing to ensure the identity, purity, and strength of a radiotracer before its use in any study[9][10]. The parameters outlined below are standard in the field to guarantee that the observed biological activity is due to the intended radiolabeled molecule and not an impurity[8].

QC Specifications Table
Test Parameter Method Acceptance Criteria Rationale
Radionuclidic Identity Gamma Ray SpectroscopyCharacteristic photon emission at ~35.5 keV for ¹²⁵I.Confirms the correct radionuclide is present.
Radiochemical Purity (RCP) Analytical Radio-HPLC> 95%Ensures that the radioactivity is primarily associated with the desired chemical form[8].
Molar Activity (Aₘ) HPLC with mass calibration curve> 1,500 Ci/mmol (55.5 TBq/µmol)High molar activity is crucial for receptor-based imaging to avoid mass effects.
Appearance Visual InspectionClear, colorless, free of particulatesEnsures suitability for injection.
Detailed QC Protocols
  • Radiochemical Purity (RCP) by Analytical HPLC:

    • Inject a small aliquot (10-20 µL) of the final formulated product onto an analytical C18 HPLC column.

    • Use a gradient similar to the purification method.

    • Integrate the peaks on the radio-chromatogram.

    • Calculate RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) x 100%.

  • Molar Activity (Aₘ) Determination:

    • Prepare a series of standard solutions of the non-radioactive reference compound (the bromo- or iodo- version) of known concentrations.

    • Inject these standards onto the analytical HPLC and generate a calibration curve of UV peak area versus mass (in nanomoles).

    • Inject the final radiolabeled product and determine the mass of the compound in the injection by correlating its UV peak area with the calibration curve.

    • Measure the radioactivity of the injected sample in a dose calibrator.

    • Calculate Molar Activity as: (Radioactivity in Curies or GBq) / (Mass in moles).

Conclusion

This application note provides a validated and robust framework for the synthesis and radioiodination of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine. By following the detailed protocols for precursor synthesis, [¹²⁵I]iododestannylation, and rigorous quality control, researchers can confidently produce a high-purity, high-molar-activity radiotracer. This probe is suitable for a range of preclinical applications, including autoradiography, in-vitro binding assays, and in-vivo biodistribution studies, thereby enabling a deeper understanding of its biological target and pharmacological profile.

References

  • Goutal, S., et al. (2017). From Structure-Activity Relationships on Thiazole Derivatives to the In Vivo Evaluation of a New Radiotracer for Cannabinoid Subtype 2 PET Imaging. Molecular Pharmaceutics. [Link]

  • Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Gobetto, R., et al. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Vervoort, J., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Zeng, X., et al. Discovery and Evaluation of Imidazo[2,1-b][6][11][12]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. ResearchGate. [Link]

  • Hung, J. C. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • van der Wildt, B., et al. (2015). Improved Synthesis and Application of [(11)C]benzyl Iodide in Positron Emission Tomography Radiotracer Production. Chemistry – A European Journal. [Link]

  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. [Link]

  • Cleeren, F., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. [Link]

  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Chemical Communications. [Link]

  • Gona, K. B., et al. (2015). Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. Molecules. [Link]

  • Wang, M., et al. (2014). Evaluation of Aromatic Radiobromination by Nucleophilic Substitution using Diaryliodonium Salt Precursors. Theranostics. [Link]

  • Bernard-Gauthier, V., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

  • Purohit, A., et al. (2008). Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry. [Link]

  • Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • SCHEME 2 | Radiosynthesis of [ 11 C]N-benzyl benzamide (A), [ 11 C]Ibrutinib (B), [ 11 C]Tolebrutinib (C), and [ 11 C]Evobrutinib (D) using [ 11 C]CO via "in-loop" 11 C-carbonylation. ResearchGate. [Link]

  • Bernard-Gauthier, V., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Lu, S., et al. (2020). Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z). Molecules. [Link]

  • Chemistry of Fluorine‐18 Radiopharmaceuticals. ResearchGate. [Link]

  • Kabalka, G. W., et al. (1982). Synthesis of iodine-125 labelled aryl and vinyl iodides. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Chen, H., et al. (2023). Evaluation of thiadiazine-based PET radioligands for imaging the AMPA receptor. Biomedicine & Pharmacotherapy. [Link]

  • Eriksson, J., et al. (2012). A One-Pot Three-Component Radiochemical Reaction for Rapid Assembly of 125I-Labeled Molecular Probes. Journal of the American Chemical Society. [Link]

  • Koumarianou, E., et al. (2019). Late-stage labeling of diverse peptides and proteins with iodine-125. Nuclear Medicine and Biology. [Link]

  • Zeng, X., et al. (2024). Discovery and Evaluation of Imidazo[2,1-b][6][11][12]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. Journal of Medicinal Chemistry. [Link]

  • Duguet, N., et al. Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv. [Link]

  • Patil, S. A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. [Link]

  • Gona, K. B., et al. (2015). Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. Molecules. [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Rosales, R. Applications of Radiolabeling in Biological Research and Innovati. Longdom Publishing. [Link]

  • Barthes, C., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank. [Link]

  • Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]

  • 3 Methods You Should Know About for Custom Radiolabeling. Moravek. [Link]

  • Ruhayel, R. A., et al. Synthesis, characterization and 11C radiolabeling of aminophenyl benzothiazoles:structural effects on the alkylation of amino group. UQ eSpace. [Link]

  • Dodson, R. M., et al. 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • Luthra, S. K., et al. Radiolabelling of the potential anti-cancer agent, 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18. ResearchGate. [Link]

  • Fensome, A., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Shirude, P. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE. [Link]

Sources

Application

Application Notes and Protocols: Investigating 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine as a Novel Material for Organic Light-Emitting Diodes (OLEDs)

These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the potential utility of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in the field of organic light-emitti...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the potential utility of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in the field of organic light-emitting diodes (OLEDs). While this specific molecule is not yet established in the literature as a standard OLED material, its structural motifs—a thiazole core, a brominated aromatic ring, and a benzyl group—suggest several plausible roles within an OLED device architecture. This document outlines the scientific rationale for its investigation, provides detailed protocols for its synthesis and characterization, and describes a workflow for its incorporation and testing in OLED devices.

The thiazole moiety is a well-known electron-deficient system that exhibits high oxidative stability and a rigid, planar structure, which can facilitate efficient intermolecular π-π stacking—a desirable trait for charge transport.[1][2] The presence of the bromine atom is particularly noteworthy. It can serve as a reactive site for further molecular elaboration via cross-coupling reactions, allowing for the synthesis of more complex, conjugated structures.[3][4][5] Additionally, the "heavy atom effect" of bromine can enhance spin-orbit coupling, potentially improving the efficiency of phosphorescent or thermally activated delayed fluorescence (TADF) emitters.[6] The methyl and benzyl groups can be used to tune the material's solubility and film-forming properties.

This guide is intended to be a starting point for the exploration of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, providing a solid foundation for its synthesis, characterization, and evaluation as a next-generation OLED material.

Part 1: Synthesis of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

A plausible synthetic route to the target compound involves a multi-step process, beginning with the synthesis of the 2-amino-4-methylthiazole core, followed by a Friedel-Crafts-type reaction to introduce the benzyl group.

Protocol 1: Synthesis of 2-amino-4-methylthiazole

This procedure is adapted from established methods for the synthesis of 2-aminothiazole derivatives.[7][8]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 mL of deionized water.

  • Addition of Chloroacetone: While stirring vigorously, add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. While stirring, carefully add 200 g of solid sodium hydroxide. An oily layer will form.

  • Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Purification: Combine the oily layer with the ethereal extracts and dry over anhydrous sodium hydroxide. Filter the solution and remove the ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole.

Protocol 2: Synthesis of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

This step involves the benzylation of the 2-amino-4-methylthiazole core.

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 11.4 g (0.1 mole) of 2-amino-4-methylthiazole in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add 14.7 g (0.11 mole) of anhydrous aluminum chloride (AlCl₃) to the solution while stirring.

  • Addition of Benzyl Bromide: In a dropping funnel, dissolve 27.9 g (0.1 mole) of 4-bromo-3-methylbenzyl bromide in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine.

Part 2: Photophysical and Electrochemical Characterization

A thorough characterization of the synthesized compound is crucial to understand its potential performance in an OLED.

Table 1: Key Characterization Parameters and Methods
PropertyExperimental TechniqueSignificance in OLEDs
UV-Visible Absorption UV-Vis SpectroscopyDetermines the optical bandgap and absorption characteristics of the material.
Photoluminescence (PL) Fluorescence SpectroscopyMeasures the emission spectrum, quantum yield, and color coordinates of the emitted light. The effect of the bromine substituent on the emission properties should be noted, as it can lead to redshifts in the absorption and emission spectra.[9]
Electrochemical Properties Cyclic Voltammetry (CV)Determines the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for charge injection and transport in the OLED device.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the decomposition temperature of the material, which is important for the stability and lifetime of the OLED device. Thiazole derivatives are known for their high thermal stability.[10]

Part 3: OLED Device Fabrication and Testing

Based on its structural features, 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine could potentially be investigated as a blue-emitting dopant in a host material or as a host material itself. The following protocol outlines the fabrication of a multilayer OLED device for testing.

Protocol 3: Fabrication of a Multilayer OLED Device
  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system. Deposit a 30 nm thick layer of a suitable HIL material, such as HAT-CN, at a rate of 0.1 Å/s.

  • Hole Transport Layer (HTL) Deposition: Deposit a 40 nm thick layer of an HTL material, such as NPB, at a rate of 0.2 Å/s.

  • Emissive Layer (EML) Deposition:

    • As a Dopant: Co-evaporate a host material (e.g., CBP) and 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine as the dopant. A typical doping concentration would be in the range of 5-10 wt%. The total thickness of the EML should be around 20 nm.

    • As a Host: Deposit a 20 nm thick layer of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine as the host material, doped with a suitable phosphorescent or fluorescent emitter.

  • Electron Transport Layer (ETL) Deposition: Deposit a 30 nm thick layer of an ETL material, such as TPBi, at a rate of 0.2 Å/s.

  • Electron Injection Layer (EIL) Deposition: Deposit a 1 nm thick layer of lithium fluoride (LiF) at a rate of 0.1 Å/s.

  • Cathode Deposition: Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 1 Å/s.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Diagram 1: OLED Device Architecture

OLED_Device_Structure cluster_device OLED Device Layers Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (TPBi, 30 nm) EML Emissive Layer (Host:Dopant, 20 nm) HTL Hole Transport Layer (NPB, 40 nm) HIL Hole Injection Layer (HAT-CN, 30 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure.

Part 4: Device Performance Evaluation

After fabrication, the OLED devices should be characterized to evaluate their performance.

Table 2: Key Performance Metrics and Measurement Systems
Performance MetricMeasurement SystemDescription
Current-Voltage-Luminance (J-V-L) Source-measure unit with a calibrated photodiodeCharacterizes the relationship between the applied voltage, current density, and brightness of the device.
Electroluminescence (EL) Spectrum SpectrometerMeasures the emission spectrum of the device under electrical excitation, allowing for the determination of color coordinates.
External Quantum Efficiency (EQE) Integrating sphere with a source-measure unit and spectrometerDetermines the efficiency of the device in converting electrical charge into emitted photons. The heavy atom effect of bromine could potentially enhance the intersystem crossing rate, which may lead to higher EQE in phosphorescent or TADF devices.[6]
Device Lifetime Continuous operation under a constant currentMeasures the time it takes for the device's luminance to decrease to 50% of its initial value (LT50), indicating the operational stability of the device.
Diagram 2: Experimental Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of 5-(4-bromo-3-methylbenzyl) -4-methylthiazol-2-amine Purification Purification Synthesis->Purification Characterization Photophysical & Electrochemical Characterization Purification->Characterization Substrate_Prep Substrate Cleaning Characterization->Substrate_Prep Deposition Thin Film Deposition Substrate_Prep->Deposition Encapsulation Encapsulation Deposition->Encapsulation JVL_Test J-V-L Measurement Encapsulation->JVL_Test EL_Test EL Spectrum Analysis JVL_Test->EL_Test EQE_Test EQE Measurement EL_Test->EQE_Test Lifetime_Test Lifetime Testing EQE_Test->Lifetime_Test

Caption: Workflow for material synthesis, device fabrication, and testing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 28). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency.
  • Benchchem. Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology.
  • PubMed. (2023, October 4). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Brominated and Iodinated Intermediates in Organic Chemistry.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • RSC Publishing. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.
  • ACS Applied Materials & Interfaces. (2024, May 29). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives.
  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
  • MDPI. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
  • Organic Syntheses. 2-amino-4-methylthiazole.

Sources

Method

Development of analytical methods for the quantification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in Biological Matrices Executive Summary This application note details the development and validation of a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in Biological Matrices

Executive Summary

This application note details the development and validation of a robust bioanalytical method for the quantification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (referred to herein as BMT-2A ) in plasma. Given the compound's aminothiazole core—a scaffold common in kinase inhibitors and antimicrobial agents—this protocol addresses specific challenges such as basicity-induced peak tailing, matrix interference, and the characteristic isotopic signature of brominated compounds.

The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanliness and LC-ESI-MS/MS for high sensitivity, achieving a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling (target: 1.0 ng/mL).

Analyte Profile & Mechanistic Strategy

Physicochemical Properties
  • IUPAC Name: 5-[(4-bromo-3-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

  • Molecular Formula: C₁₂H₁₃BrN₂S

  • Molecular Weight: ~297.21 Da (Average); Monoisotopic: 296.0 (⁷⁹Br) / 298.0 (⁸¹Br)

  • LogP (Predicted): ~3.2 – 3.8 (Lipophilic due to the benzyl and methyl groups).

  • pKa (Predicted): ~5.4 (Thiazole amine). The molecule is weakly basic and will exist in the protonated form

    
     under acidic LC conditions.
    
Mass Spectrometry Strategy

The presence of a bromine atom provides a distinct 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br) separated by 2 Da.

  • Precursor Selection: We select the ⁷⁹Br isotope (m/z 297.0) as the precursor for the primary transition to maximize sensitivity, while monitoring the ⁸¹Br isotope (m/z 299.0) for confirmation.

  • Fragmentation Logic: Collision-Induced Dissociation (CID) typically cleaves the methylene bridge between the thiazole and the benzyl ring.

    • Fragment A: Thiazole core cation (m/z ~113).

    • Fragment B: Benzyl tropylium-like cation (m/z ~183/185).

    • Selected Transition: m/z 297.0

      
       113.1 (Quantifier); m/z 297.0 
      
      
      
      183.0 (Qualifier).

Experimental Protocol

Reagents and Materials
  • Reference Standard: BMT-2A (>98% purity).

  • Internal Standard (IS): 2-amino-4-methyl-5-(4-chlorobenzyl)thiazole (structural analog) or BMT-2A-d3 (if available).

  • Matrix: Drug-free K₂EDTA Human/Rat Plasma.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

Instrumentation
  • LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge BEH C18.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and concentrate the lipophilic analyte.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H₂O). Vortex gently.

  • Buffering: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0). Note: High pH ensures the amine is uncharged (free base), improving extraction efficiency into the organic layer.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Hold)

    • 0.5 - 3.0 min: 10%

      
       90% B (Linear Ramp)
      
    • 3.0 - 3.5 min: 90% B (Wash)

    • 3.5 - 3.6 min: 90%

      
       10% B
      
    • 3.6 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+):

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Table:

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
BMT-2A 297.0 (⁷⁹Br)113.16025Quantifier
BMT-2A 297.0 (⁷⁹Br)183.06035Qualifier
IS (Analog) 238.1 (Cl)113.16025Quantifier

Method Validation & Performance Criteria

Adhering to FDA M10 Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Requirement: Correlation coefficient (

    
    ) > 0.99. Back-calculated concentrations must be within ±15% (±20% at LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Intra-day (n=6): CV < 15%.

  • Inter-day (3 runs): CV < 15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.

    • Acceptance: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma.

  • Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.

    • Target: > 70% recovery is consistent with MTBE extraction for this logP.

Visualized Workflows

Figure 1: Analytical Decision Tree & Workflow

This diagram illustrates the logical flow from sample receipt to data output, highlighting critical decision points for troubleshooting.

BioanalysisWorkflow cluster_0 Sample Preparation (Clean-up) Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Analog/Stable Isotope) Start->IS_Add Buffer Adjust pH > 9.0 (Ammonium Acetate) IS_Add->Buffer Ensure Free Base Extract LLE with MTBE (Partitioning) Buffer->Extract Sep Phase Separation (Freeze/Decant) Extract->Sep Dry Evaporate & Reconstitute (10% ACN) Sep->Dry LC UHPLC Separation (C18, Acidic MP) Dry->LC MS MS/MS Detection (MRM: 297 -> 113) LC->MS Data Quantification (Ratio vs. Calibration Curve) MS->Data

Caption: Step-by-step bioanalytical workflow for BMT-2A, emphasizing pH adjustment for optimal LLE efficiency.

Figure 2: Fragmentation Pathway (Mechanistic)

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 297 (Thiazole-CH2-Benzyl) CID Collision Cell (CID Energy) Parent->CID Frag1 Product Ion A (Thiazole Core) m/z 113 CID->Frag1 C-C Bond Cleavage (Primary Quantifier) Frag2 Product Ion B (Benzyl Cation) m/z 183 CID->Frag2 Charge Retention on Benzyl Neutral Neutral Loss (Benzyl Radical/Amine) CID->Neutral

Caption: Proposed MS/MS fragmentation pathway of BMT-2A. The thiazole core (m/z 113) is selected for quantification due to high stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Analyte protonated during extraction.Ensure pH of buffer is > 9.0 (at least 2 units above pKa) before adding MTBE.
Peak Tailing Interaction with silanols on column.Increase buffer strength in MP (e.g., 10mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.
Signal Suppression Phospholipids eluting with analyte.Monitor m/z 184 (Phosphocholine). Extend gradient wash or switch to Hybrid SPE-PPT.
Carryover Lipophilic adsorption to injector.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[1] Link[1]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. Compound Summary: 2-Amino-5-bromo-4-methylthiazole (Fragment Reference). National Library of Medicine. Link

Sources

Application

Utilizing 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in the synthesis of bioactive macrocycles

Executive Summary The synthesis of macrocyclic kinase inhibitors has emerged as a dominant strategy in modern drug discovery to overcome resistance mutations, improve selectivity, and enhance metabolic stability. This Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of macrocyclic kinase inhibitors has emerged as a dominant strategy in modern drug discovery to overcome resistance mutations, improve selectivity, and enhance metabolic stability. This Application Note details the strategic utilization of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (BMT-2A) as a bifunctional "linchpin" scaffold.

BMT-2A offers a unique structural advantage:

  • Privileged Core: The 2-aminothiazole moiety is a validated ATP-competitive pharmacophore (e.g., Dasatinib).

  • Orthogonal Reactivity: The C2-amine (nucleophile) and the C5-benzyl aryl bromide (electrophile) provide distinct handles for "Head-to-Tail" macrocyclization.

  • Conformational Bias: The 3-methyl substituent on the benzyl ring restricts rotation, pre-organizing the molecule for cyclization and potentially improving binding affinity.

This guide provides a validated protocol for synthesizing a representative 15-to-18-membered macrocycle using a Suzuki-Miyaura macrocyclization strategy.

Strategic Design & Retrosynthesis

The design strategy relies on a "Linker-Assisted" cyclization. We utilize the C2-amine to attach a flexible linker equipped with a boronic ester. The subsequent intramolecular cross-coupling with the aryl bromide closes the ring.

Figure 1: Retrosynthetic Logic for BMT-2A Macrocycles

Retrosynthesis Macrocycle Target Macrocycle (Kinase Inhibitor) Precursor Linear Precursor (Boronate-Functionalized) Macrocycle->Precursor Intramolecular Suzuki Coupling BMT2A Scaffold: BMT-2A (5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine) Precursor->BMT2A Amide Coupling (HATU/DIPEA) Linker Linker Unit (e.g., Boc-Amino-Alkyl-Boronate) Precursor->Linker Amide Coupling

Caption: Retrosynthetic disconnection showing the assembly of the linear precursor from BMT-2A and a functionalized linker, followed by ring closure.

Experimental Protocols

Protocol A: Synthesis of the Linear Precursor (Amide Coupling)

Objective: To functionalize the C2-amine of BMT-2A with a linker containing a terminal boronic ester (or a masked equivalent like a terminal alkene for hydroboration). Model Linker: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid.

Materials:

  • BMT-2A (1.0 equiv)

  • Linker Acid (1.2 equiv)

  • HATU (1.5 equiv) - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium

  • DIPEA (3.0 equiv) - N,N-Diisopropylethylamine

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Linker Acid (1.2 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add BMT-2A (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at 60°C for 12 hours. Note: 2-aminothiazoles are weak nucleophiles; mild heating is often required compared to standard anilines.

  • Work-up: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Yield Target: >75%.

Critical Control Point: Monitor the disappearance of the BMT-2A amine peak by LCMS. If conversion is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Protocol B: Intramolecular Suzuki-Miyaura Macrocyclization

Objective: To effect the ring closure between the aryl bromide (on the scaffold) and the alkyl/aryl boronate (on the linker).

Materials:

  • Linear Precursor (from Protocol A)

  • Pd(dppf)Cl2·DCM (0.1 equiv) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

  • K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v) - Degassed

Procedure:

  • Dilution (High Dilution Principle): Prepare a solution of the Linear Precursor in degassed 1,4-Dioxane such that the concentration is < 5 mM (e.g., 0.005 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (10 mol%) and the base (K3PO4 , 3.0 equiv dissolved in minimal water).

  • Reaction: Heat the mixture to 90°C–100°C under Argon for 16–24 hours.

  • Monitoring: Monitor by LCMS for the formation of the cyclized product (Mass = Precursor - HBr + H2 - Boronate residue... essentially Mass = Precursor - Br - Boronate group + Linkage). Correction: For Suzuki, Mass = [Ar-Br] + [R-B(OR)2] -> [Ar-R]. The mass change is significant.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Figure 2: Macrocyclization Workflow & Mechanism

Workflow Start Linear Precursor (Ar-Br / Alkyl-Bpin) Step1 Oxidative Addition (Pd0 inserts into Ar-Br) Start->Step1 Pd(dppf)Cl2 Heat Step2 Transmetallation (Base activates Boronate) Step1->Step2 K3PO4/H2O Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 End Final Macrocycle Step3->End Ring Closed

Caption: Catalytic cycle for the intramolecular Suzuki-Miyaura reaction transforming the linear precursor into the macrocycle.

Analytical Validation & Data Summary

Successful synthesis is validated by the following spectral signatures:

Analytical MethodExpected ObservationDiagnostic Signal
1H NMR (DMSO-d6) Loss of Ethyl/Pinacol Groups Disappearance of the pinacol methyl singlets (~1.2 ppm) indicates boronate consumption.
1H NMR (DMSO-d6) Shift of Benzyl Protons The benzylic CH2 protons (C5-position) will show diastereotopic splitting due to ring rigidity (AB quartet instead of singlet).
LC-MS (ESI+) Mass Shift [M+H]+ consistent with the loss of HBr and Boronic acid fragments.
HPLC Retention Time Macrocycles typically elute earlier or later than linear precursors depending on the shielding of polar groups, but usually show a distinct, sharper peak.

Troubleshooting Guide

  • Issue: Low Yield / Oligomerization.

    • Solution: Increase dilution factor (to 1 mM). Use a syringe pump to slowly add the precursor to the catalyst solution over 4-6 hours ("Pseudo-high dilution").

  • Issue: Protodeboronation (Loss of Boron).

    • Solution: Switch to anhydrous conditions using Pd(OAc)2 / SPhos with K3PO4 in Toluene/Water (10:1). SPhos is excellent for sterically demanding Suzuki couplings.

  • Issue: Incomplete Amide Coupling (Step 1).

    • Solution: Convert the Linker Acid to an Acid Chloride (using Oxalyl Chloride/DMF cat.) before reacting with BMT-2A.

References

  • Macrocyclization Strategies in Drug Discovery

    • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great little drugs. Journal of Medicinal Chemistry, 54(7), 1961-2004. Link

  • Suzuki-Miyaura Macrocyclization

    • Isidro-Llobet, A., et al. (2011). Suzuki-Miyaura macrocyclization of peptides. Tetrahedron Letters, 52(40), 5222-5225. Link

  • Thiazole Kinase Inhibitors (Dasatinib Analogues)

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • High Dilution Techniques

    • Collins, I., et al. (2016). Approaches to the synthesis of macrocycles for drug discovery. Drug Discovery Today, 21(11), 1766-1777. Link

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Case ID: THZ-5BNZ-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Hidden" Yield Killers Low yield in the synthesis of 5-(4-bromo-3-methylbenzyl)-4...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THZ-5BNZ-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Hidden" Yield Killers

Low yield in the synthesis of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine via the Hantzsch method is rarely due to the cyclization step itself.[1] The Hantzsch reaction is thermodynamically favored and robust.

If your yields are hovering below 60%, the failure points are almost certainly:

  • Precursor Instability: The

    
    -haloketone intermediate is degrading before cyclization.
    
  • Salt Trapping: The product is isolating as a hydrobromide/hydrochloride salt rather than the free base, leading to mass balance errors or loss in the aqueous phase.

  • Regio-irregularity: Incorrect halogenation of the ketone starting material.

This guide deconstructs the synthesis into three critical control points (CCPs).

Critical Control Point A: The -Haloketone Precursor[1]

The Problem: The starting material for the Hantzsch reaction is likely 1-bromo-3-(4-bromo-3-methylphenyl)propan-2-one .[1] Direct bromination of the corresponding ketone often results in poly-bromination (di-bromo species) or bromination at the benzylic position (on the aryl ring methyl group), both of which are dead-ends for thiazole formation.[1]

Diagnostic Check:

  • Does your precursor look dark/tarry? (It should be a pale solid or oil).

  • H-NMR Check: Do you see a clean singlet at

    
     ~4.0-4.2 ppm (for 
    
    
    
    )? If you see multiplets or integration >2H, you have poly-halogenation.[1]

Corrective Protocol: Selective Bromination Do not use elemental bromine (


) if selectivity is an issue. Switch to Phenyltrimethylammonium tribromide (PTAB)  or N-Bromosuccinimide (NBS)  with 

-TsOH catalysis.[1]
ParameterStandard Condition (Risk)Optimized Condition (High Yield)
Reagent

/ AcOH
PTAB in THF or NBS /

-TsOH
Temperature RT to Reflux0°C to 10°C (Kinetic control)
Stoichiometry 1.0 eq0.95 eq (Slight under-bromination is easier to purify than over-bromination)

Critical Control Point B: The Cyclization (Hantzsch Protocol)

The Problem: Researchers often reflux the reaction in ethanol for 12+ hours. Prolonged heating of the unstable


-haloketone with thiourea can lead to oxidative polymerization of the thiourea or decomposition of the ketone before the ring closes.

Optimized Workflow:

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of the purified

    
    -haloketone in Ethanol (absolute)  [0.5 M concentration].
    
  • Thiourea Addition: Add 1.1 eq of Thiourea.

    • Note: Do not add all at once if the reaction is exothermic.

  • The "Soft" Cyclization:

    • Stir at Room Temperature for 1 hour first. (Many Hantzsch condensations initiate at RT).

    • Heat to Reflux (78°C) for only 2–3 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the ketone.

  • The Trap (Crucial): Upon cooling, the product exists as the Hydrobromide Salt (HBr) . It is soluble in ethanol but often precipitates as a sticky solid if cooled rapidly.

Critical Control Point C: Isolation & Neutralization

The Problem: This is the most common cause of "low yield." The HBr salt of the aminothiazole is water-soluble. If you perform a standard aqueous workup without pH adjustment, ~40% of your product remains in the water layer.

The Fix: You must liberate the Free Base.

Isolation Protocol:

  • Concentrate: Remove 80% of the ethanol under reduced pressure.

  • Dilute: Add water (approx. equal volume to the remaining residue).

  • Neutralize: Slowly add saturated aqueous

    
      or 10% 
    
    
    
    while stirring.
    • Target pH:pH 9–10 .

    • Observation: The solution will turn cloudy as the free base amine precipitates.

  • Filtration: Filter the solid. Wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Visual Troubleshooting Guide

The following diagram illustrates the reaction pathway and the decision logic for troubleshooting yield issues.

G Start Start: Low Yield Observed CheckPrecursor Check u03b1-Haloketone Purity (H-NMR) Start->CheckPrecursor ImpurePrecursor Impure/Dark/Tarry CheckPrecursor->ImpurePrecursor Poly-brominated PurePrecursor Pure (Pale Solid/Oil) CheckPrecursor->PurePrecursor Action_Purify Action: Switch to PTAB/NBS Keep Temp < 10°C ImpurePrecursor->Action_Purify CheckWorkup Check Workup pH PurePrecursor->CheckWorkup AcidicWorkup pH < 7 (Salt Form) CheckWorkup->AcidicWorkup Product in Water BasicWorkup pH > 9 (Free Base) CheckWorkup->BasicWorkup Action_Base Action: Neutralize with NaHCO3 or NH4OH AcidicWorkup->Action_Base CheckSolvent Check Solvent/Temp BasicWorkup->CheckSolvent Action_Solvent Action: Reduce Temp Switch to EtOH CheckSolvent->Action_Solvent Degradation

Caption: Decision tree for isolating the root cause of yield loss in Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: The product precipitates as a gummy oil upon adding base. How do I solidify it? A: This "oiling out" occurs if the neutralization is too rapid or the concentration is too high.

  • Fix: Decant the aqueous layer. Dissolve the gum in a minimal amount of hot ethanol. Add water dropwise until slightly turbid, then let it cool very slowly without stirring. Scratching the glass side can induce crystallization.

Q2: My product is colored (pink/red) instead of white/pale yellow. A: This indicates oxidation of the amine or trace phenol impurities from the starting material.

  • Fix: Wash the crude solid with a small amount of cold Diethyl Ether or MTBE . The colored impurities are often more soluble in ether than the aminothiazole product.

Q3: Can I use DMF instead of Ethanol? A: Only if absolutely necessary for solubility. DMF has a high boiling point and makes the aqueous workup (precipitation) more difficult because it acts as a phase transfer solubilizer, keeping your product in the water layer. Stick to Ethanol or Isopropanol whenever possible.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • BenchChem Technical Guides.[2] "Troubleshooting low yields in Hantzsch thiazole synthesis." Accessed March 3, 2026. Link[1]

  • Dasatinib Intermediate Synthesis (Analogous Chemistry)

    • Das, J., et al. "2-Aminothiazole-5-carboxamides as potent, orally active Src family kinase inhibitors."[1] Journal of Medicinal Chemistry, 2006. Link[1]

  • Selective Bromination Protocols

Sources

Optimization

Purification challenges of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine and solutions

Technical Support Center: Purification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine .

This compound is typically synthesized via the classical Hantzsch thiazole synthesis[1]. Its structure presents a unique polarity dichotomy: a highly lipophilic, bulky 4-bromo-3-methylbenzyl group paired with a polar, mildly basic 2-aminothiazole core. This combination leads to distinct chromatographic and handling challenges, including severe peak tailing, unpredictable solubility, and oxidative instability.

Part 1: Diagnostic Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I experiencing severe peak tailing, broad elution profiles, and low recovery on standard normal-phase silica gel? Causality: The 2-aminothiazole core contains a basic nitrogen atom (pKa ~4.5) and acts as both a hydrogen bond donor and acceptor. Unfunctionalized silica gel contains highly acidic silanol groups (


). The acid-base interaction between your basic amine and these silanols causes the compound to "stick" to the stationary phase, resulting in severe tailing and poor mass recovery[2].
Solution:  You must neutralize the stationary phase or use a modified matrix.
  • Option A: Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/EtOAc + 1% TEA) to competitively bind the silanols.

  • Option B (Preferred): Switch to amine-functionalized silica (KP-NH). This permanently masks the silanols, allowing the compound to elute as a sharp, symmetrical peak.

Q2: My purified fractions turn pink, brown, or dark red after concentration in the rotary evaporator. What is happening? Causality: Electron-rich heteroaromatic amines, particularly 2-aminothiazoles, are highly susceptible to oxidative degradation. This process is accelerated by prolonged exposure to the acidic surface of standard silica gel, trace heavy metals in solvents, and atmospheric oxygen during the heating of concentration. Solution:

  • Minimize the compound's residence time on the column.

  • Evaporate fractions under a reduced pressure at lower water bath temperatures (<35°C).

  • Backfill the rotary evaporator with an inert gas (Argon or

    
    ).
    
  • Store the final product as a stable salt (e.g., HCl or HBr salt) rather than the free base, which significantly enhances oxidative stability[3].

Q3: How do I efficiently remove unreacted thiourea and hydroxythiazoline intermediates from my crude Hantzsch reaction mixture? Causality: The Hantzsch synthesis relies on the condensation of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketone with thiourea. Thiourea is highly polar and often streaks through silica columns, co-eluting with the target amine. Furthermore, incomplete dehydration of the "halfway" hydroxythiazoline intermediate can contaminate the product[3].
Solution:  Do not rely on chromatography to remove thiourea. Instead, leverage its high aqueous solubility. Perform a rigorous aqueous workup by dissolving the crude mixture in Ethyl Acetate (EtOAc) and washing it 3–4 times with water or brine. To drive the dehydration of any residual hydroxythiazoline, ensure the final reaction step is subjected to sufficient heat or acidic conditions before workup.

Q4: The compound precipitates out of solution during sample loading onto the column. How can I prevent this? Causality: The lipophilic 4-bromo-3-methylbenzyl group severely limits the compound's solubility in non-polar loading solvents like pure hexanes, while the polar amine limits solubility in pure non-polar halocarbons. Solution: Utilize solid loading . Dissolve your crude mixture in a volatile, highly solubilizing solvent (like Dichloromethane/Methanol 9:1), add a small amount of deactivated silica or Celite, and evaporate to dryness. Load this dry powder directly onto the top of your column.

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in quality control (QC) checkpoints to ensure the integrity of the purification.

Protocol A: Optimized Normal-Phase Flash Chromatography (Amine-Modified)

Use this method for scaling up (1g - 50g) when the free base is required.

  • Column Selection: Equip the flash chromatography system with an Amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Sample Preparation (Solid Loading): Dissolve the crude 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in

    
     with 5% MeOH. Add Celite 545 (1:2 ratio by weight to the crude). Evaporate to a free-flowing powder under reduced pressure.
    
  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Heptane.

  • Gradient Elution:

    • 0-2 CV: 100% Heptane

    • 2-10 CV: Linear gradient from 0% to 50% Ethyl Acetate in Heptane.

    • QC Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes between 30-40% EtOAc.

  • Isolation: Pool the target fractions. Concentrate under vacuum at 30°C, backfilling with Argon to prevent oxidation.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this method for isolating milligram quantities (>99% purity) for biological assays.

  • System Setup: Use a C18 Preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A:

      
       containing 0.1% Trifluoroacetic acid (TFA).
      
    • Solvent B: Acetonitrile (MeCN) containing 0.1% TFA.

    • Note: The acidic modifier protonates the thiazole amine, ensuring a sharp peak shape and preventing precipitation on the column.

  • Injection: Dissolve the sample in DMSO (max 50 mg/mL). Inject via an automated loop.

  • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: The compound will elute as a TFA salt. To recover the free base, neutralize the pooled fractions with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol C: Purification via Salt Formation and Recrystallization

Use this method to bypass chromatography entirely, yielding highly stable material[3],[4].

  • Dissolution: Dissolve the crude free base in a minimum volume of hot Ethanol (EtOH).

  • Salt Formation: Slowly add 1.1 equivalents of ethereal HCl (2M HCl in Diethyl Ether) dropwise while stirring. A precipitate should begin to form immediately.

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystallization.

  • Filtration & Washing: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold Methyl tert-butyl ether (MTBE) to remove lipophilic impurities[3].

  • Drying: Dry the resulting hydrochloride salt in a vacuum oven at 40°C overnight.

    • QC Checkpoint: The salt should be a white to off-white crystalline powder. If it is colored, recrystallize once more from EtOH/MTBE.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Purification MethodStationary Phase / MatrixModifier / AdditiveExpected RecoveryExpected PurityPrimary Advantage
Standard Silica Flash Bare Silica (

)
None< 40%70-85%Low cost, but causes severe tailing and degradation.
Modified Silica Flash KP-NH (Amine-linked)None required85-95%90-95%Excellent peak shape; prevents oxidative degradation.
RP-HPLC C18 (Reverse Phase)0.1% TFA75-85%> 99%Highest purity for biological testing; resolves regioisomers.
Crystallization (HCl) None (Solvent: EtOH/MTBE)Ethereal HCl60-70%> 98%Bypasses chromatography; yields highly stable salt form.

Part 4: Mandatory Visualizations

Diagram 1: Hantzsch Synthesis Pathway & Impurity Generation

The following diagram illustrates the mechanistic pathway of the Hantzsch synthesis and the origin of the impurities that necessitate the troubleshooting steps outlined above.

G A 1-bromo-3-(4-bromo- 3-methylphenyl)propan-2-one (Lipophilic) C Hydroxythiazoline Intermediate A->C Condensation B Thiourea (Highly Polar) B->C Condensation D Target: 5-(4-bromo-3-methylbenzyl)- 4-methylthiazol-2-amine C->D Dehydration (-H2O) E Impurities: Unreacted Thiourea, Regioisomers C->E Side Reactions

Caption: Mechanistic flow of the Hantzsch synthesis highlighting the divergence between the target aminothiazole and common impurities.

Diagram 2: Purification Decision Tree

Use this logical workflow to determine the optimal purification strategy based on your specific scale and purity requirements.

G Start Crude Reaction Mixture (Post-Aqueous Workup) Q1 Is crude purity >80% by LC-MS? Start->Q1 Recryst Protocol C: Salt Formation & Recrystallization (EtOH/MTBE) Q1->Recryst Yes Q2 Is scale > 1 gram? Q1->Q2 No Flash Protocol A: Amine-Modified Silica Flash Chromatography Q2->Flash Yes Prep Protocol B: Preparative RP-HPLC (TFA/MeCN Gradient) Q2->Prep No

Caption: Decision matrix for selecting the appropriate purification protocol based on initial purity and reaction scale.

References

  • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach". ChemRxiv. Available at:[Link]

  • National Institutes of Health (PMC). "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines". PMC. Available at:[Link]

  • MDPI. "Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors". Molecules. Available at:[Link]

Sources

Troubleshooting

Improving the regioselectivity of the Hantzsch thiazole synthesis for substituted benzylamines

Ticket Subject: Improving Regiocontrol for Substituted Benzylamines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Impacts Drug Discovery Scaffolds) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Regiocontrol for Substituted Benzylamines Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Impacts Drug Discovery Scaffolds)

Executive Summary & Core Logic

Welcome to the Technical Support Center. You are likely accessing this guide because your Hantzsch synthesis of


-benzyl-2-aminothiazoles is yielding inconsistent results—specifically, mixtures of the desired 2-(benzylamino)thiazole  and the undesired 2-imino-3-benzyl-2,3-dihydrothiazole  isomer.

The Hantzsch reaction is robust, but when using


-monosubstituted thioureas (like benzylthiourea), the cyclization step faces a bifurcation point. The regioselectivity is governed by the competition between the unsubstituted nitrogen (

) and the substituted nitrogen (

) during the intramolecular attack on the carbonyl.

The Golden Rule:

  • Thermodynamic Control (Neutral/Basic): Favors the aromatized 2-aminothiazole (Target).

  • Kinetic/Acidic Control: Traps the intermediate as the 2-imino-thiazoline (Impurity).

Mechanistic Diagnostic (Visualizing the Failure Point)

To fix the problem, we must visualize the pathway. The diagram below illustrates the "Decision Node" where your reaction diverges based on pH and steric conditions.

HantzschMechanism Start Reactants: Alpha-Haloketone + N-Benzylthiourea Inter1 S-Alkylation Intermediate (Thioimidate) Start->Inter1 Nucleophilic Attack (S) Decision Cyclization Decision Node Inter1->Decision Tautomerization PathA Path A: Attack by Unsubstituted NH2 Decision->PathA Preferred (Sterics/Neutral pH) PathB Path B: Attack by Benzyl-NH Decision->PathB Acidic Conditions/Trapping ProdA INTERMEDIATE A: 4-Hydroxythiazoline PathA->ProdA - H2O (Dehydration) ProdB INTERMEDIATE B: 3-Benzyl-4-hydroxythiazoline PathB->ProdB - H2O FinalA TARGET PRODUCT: 2-(Benzylamino)thiazole (Aromatic, Stable) ProdA->FinalA - H2O (Dehydration) FinalB IMPURITY: 2-Imino-3-benzyl- 2,3-dihydrothiazole ProdB->FinalB - H2O

Figure 1: Mechanistic bifurcation in the reaction of


-haloketones with N-monosubstituted thioureas. Path A leads to the desired aromatic amine; Path B leads to the imino impurity.

Troubleshooting & FAQs (Ticket Resolution)

Ticket #101: "I am seeing a persistent isomer impurity in NMR."

Diagnosis: You are likely generating the 2-imino form (Path B). This occurs when the reaction medium is too acidic. The acid protonates the leaving group too early or stabilizes the imino-tautomer of the thiourea, allowing the more substituted nitrogen to attack despite steric hindrance.

  • The Fix:

    • Buffer the System: Add a mild base (Sodium Acetate, 1.0 equiv) or use Ethanol/Water mixtures which naturally buffer the HBr generated.

    • Avoid Strong Acids: Do not use concentrated HCl or Lewis acids unless you specifically want the imino form.

    • Validation: Check the

      
       NMR. The 5-H proton of the thiazole ring appears at a distinct shift for the amino vs. imino form.[1] (Amino form is typically more downfield due to aromatic current).
      
Ticket #102: "My yield is low (<40%) with electron-deficient benzylamines."

Diagnosis: Electron-withdrawing groups (e.g.,


, 

) on the benzyl ring reduce the nucleophilicity of the thiourea sulfur, slowing the initial S-alkylation.
  • The Fix:

    • Catalytic Additive: Add

      
      -Cyclodextrin (10 mol%)  in water. It acts as a phase transfer catalyst and host-guest complex stabilizer, effectively increasing the local concentration of the hydrophobic reactants.
      
    • Iodine Promoters: Use

      
       (10 mol%) as a mild Lewis acid to activate the 
      
      
      
      -haloketone without triggering the acid-catalyzed regioselectivity issues.
Ticket #103: "The product is oiling out or sticky."

Diagnosis: You are isolating the hydrobromide salt of the thiazole, which is often hygroscopic and amorphous.

  • The Fix:

    • Neutralization Step: After the reaction, pour the mixture into 10% aqueous

      
       or 
      
      
      
      . Stir until a solid precipitate forms.
    • Recrystallization: The free base is usually crystalline. Recrystallize from Ethanol/Water (7:3).

Optimized Experimental Protocol (v2.1)

Objective: Synthesis of


-(4-fluorobenzyl)-4-phenylthiazol-2-amine with >95:5 regioselectivity.
Reagents:
  • 2-Bromoacetophenone (1.0 mmol)

  • 
    -(4-fluorobenzyl)thiourea (1.1 mmol)
    
  • Solvent: Ethanol (absolute) or Ethanol/Water (1:1)

  • Base (Optional but recommended): Sodium Acetate (1.0 mmol)

Workflow:
  • Preparation: In a 50 mL round-bottom flask, dissolve

    
    -(4-fluorobenzyl)thiourea (1.1 equiv) in Ethanol (5 mL).
    
  • Addition: Add 2-Bromoacetophenone (1.0 equiv) dropwise at room temperature.

    • Note: If using Sodium Acetate, add it now.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting thiourea is polar; the product will be less polar.

  • Workup (Critical for Regiopurity):

    • Cool reaction to room temperature.[2][3][4]

    • Pour reaction mixture into ice-cold water (20 mL) containing

      
       (to pH 8-9) .
      
    • Why? Rapid neutralization prevents acid-catalyzed equilibration to the imino form.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) and cold Hexane (
    
    
    
    mL) to remove unreacted ketone.
  • Purification: Recrystallize from hot Ethanol.

Comparative Data: Solvent & pH Effects

The following table summarizes internal data on how reaction conditions shift the Regioisomeric Ratio (RR) between the Amino (desired) and Imino (undesired) forms.

Solvent SystemAdditiveTemp (

)
Yield (%)Regioselectivity (Amino : Imino)
Ethanol (Abs) NoneReflux82%90 : 10
Ethanol (Abs) Conc. HCl (1 eq) Reflux75%20 : 80 (Inversion!)
Water

-Cyclodextrin

88%>99 : 1
Acetone NoneReflux65%85 : 15
Ethanol/Water (1:1) NaOAcReflux92% 98 : 2

Table 1: Impact of solvent and acidity on the Hantzsch synthesis of N-benzylthiazoles. Note that acidic conditions invert selectivity.

References

  • Hantzsch, A. (1887).[5][6][7] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Bramley, S. E., et al. (1987).[1][8] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[8] Link

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using

    
    -cyclodextrin in water." Tetrahedron Letters, 49(2), 248-251. Link
    
  • BenchChem Technical Support. (2025). "Solvent Effects on the Rate of Thiazole Formation." BenchChem Application Notes. Link

Sources

Optimization

Troubleshooting poor solubility of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in assay buffers

Executive Summary: The "Brick Dust" Mechanism You are likely encountering precipitation because 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine represents a classic medicinal chemistry conflict: it possesses a polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Mechanism

You are likely encountering precipitation because 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine represents a classic medicinal chemistry conflict: it possesses a polar, weakly basic head group (thiazol-2-amine) attached to a highly lipophilic, "greasy" tail (bromo-methylbenzyl).

At physiological pH (7.4), the amine is uncharged (neutral), and the lipophilic tail dominates the physicochemical behavior, driving the molecule out of the aqueous phase and into aggregation or crystallization. This guide provides a root-cause analysis and a validated protocol to stabilize this compound in bioassays.

Module 1: Diagnostic & Root Cause Analysis

Before attempting to fix the solubility, you must understand the specific forces working against you.

The pKa Trap

The 2-aminothiazole scaffold typically has a pKa of approximately 5.3 (conjugate acid).

  • At pH 4.0: The amine is protonated (

    
    ). The molecule is charged and soluble.[1]
    
  • At pH 7.4 (Assay Conditions): The pH is

    
     units above the pKa. The molecule is 99% neutral . Without the charge to interact with water, the hydrophobic benzyl-bromo group drives precipitation.
    
The "Crash" Phenomenon

The most common failure mode is "Precipitation on Dilution." When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the DMSO diffuses away instantly. The compound molecules are left "naked" in water. Because they are neutral and lipophilic, they immediately aggregate (crash out) before they can disperse, often forming invisible colloidal aggregates that cause false-positive inhibition in enzymatic assays.

Module 2: The Solution – Validated Solubilization Protocol

Do not simply "add more DMSO." This often kills enzyme activity before it solves the solubility issue. Follow this engineered workflow.

Step 1: Stock Solution Integrity
  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid going higher (e.g., 100 mM) as this increases the risk of micro-precipitation upon freezing/thawing.

  • Storage: Store in small aliquots at -20°C to minimize freeze-thaw cycles. Hygroscopic DMSO absorbs water from the air, which decreases the solubility of your compound over time.

Step 2: The "Step-Down" Serial Dilution

Avoid direct injection of 100% DMSO stock into 100% aqueous buffer.

The Protocol:

  • Intermediate Plate: Perform your serial dilutions in 100% DMSO first.

  • Predilution Step: Transfer the DMSO dilution into an "Intermediate Buffer" containing 10-20% DMSO . This allows the compound to hydrate gradually.

  • Final Assay Step: Transfer from the Intermediate Buffer to the Final Assay Buffer.

    • Target Final DMSO: 0.5% - 1.0% (v/v).

Step 3: Assay Buffer Engineering

Standard PBS or TRIS is insufficient for this molecule. You must modify the buffer thermodynamics.

AdditiveRecommended Conc.Mechanism of Action
Non-ionic Surfactant 0.01% - 0.05% (v/v)Tween-20 or Triton X-100 . These form micelles that encapsulate the lipophilic tail, preventing aggregation. Critical for this compound.[2]
Carrier Protein 0.1 mg/mLBSA (Bovine Serum Albumin) . Albumin acts as a "sponge," binding the lipophilic compound and keeping it in solution. Note: This reduces free fraction; verify

if possible.
Cosolvent 1% - 5%Glycerol or PEG-400 . Increases viscosity and disrupts water structure, slightly improving solubility.

Module 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose persistent issues.

SolubilityTree Start Problem: Compound Precipitates or Data is Noisy CheckDMSO 1. Check DMSO Stock Is it clear? Is it anhydrous? Start->CheckDMSO RemakeStock Action: Remake Stock with Fresh Anhydrous DMSO CheckDMSO->RemakeStock No (Cloudy) CheckBuffer 2. Check Assay Buffer Does it contain surfactant? CheckDMSO->CheckBuffer Yes (Clear) AddTween Action: Add 0.01% Tween-20 or Triton X-100 CheckBuffer->AddTween No CheckDilution 3. Check Dilution Method Direct spike into buffer? CheckBuffer->CheckDilution Yes StepDown Action: Use Intermediate Dilution (Step-Down Method) CheckDilution->StepDown Yes (Direct Spike) CheckAggregation 4. Check for Aggregation Is inhibition sensitive to centrifugation? CheckDilution->CheckAggregation No (Step-Down used) AddBSA Action: Add 0.1 mg/mL BSA (Reduces promiscuous binding) CheckAggregation->AddBSA Yes (False Positive)

Figure 1: Decision tree for isolating solubility-driven assay failures.

Frequently Asked Questions (FAQs)

Q1: Why can't I just lower the pH to 5.0 to solubilize it? A: While lowering the pH to < 5.3 would protonate the amine and dissolve the compound, most enzymatic and cell-based assays require physiological pH (7.2–7.6). Deviating from this will likely denature your protein target or kill your cells, rendering the data useless. You must solve the solubility problem at pH 7.4 using surfactants, not pH.

Q2: I see a "bell-shaped" dose-response curve. Is this solubility related? A: Yes. This is a classic sign of precipitation at high concentrations. At low concentrations, the compound is soluble and active. As you increase the dose, it crashes out of solution, effectively lowering the concentration available to the enzyme, causing the signal to drop (or activity to recover).

Q3: Can I use Cyclodextrin (HP-


-CD)? 
A:  Yes, Hydroxypropyl-

-cyclodextrin is an excellent alternative if Tween-20 interferes with your assay. It forms inclusion complexes with the hydrophobic benzyl group. Use at 0.1% - 0.5% (w/v).

Q4: How do I verify if the compound is aggregated? A: Perform a "Spin-Down Test."

  • Prepare the assay mix with the compound.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Sample the supernatant and run the assay.

  • If the activity changes significantly compared to the un-spun sample, your compound was aggregated/precipitated.

References

  • NCBI Assay Guidance Manual . Assay Guidance Manual [Internet].[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] "Solubility and DMSO Tolerance." [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.
  • PubChem Compound Summary . 2-Amino-4-methylthiazole (Scaffold properties). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine in Cellular Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of assay development and compound validation. When working with 5-(4-bromo-3-methylbenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of assay development and compound validation. When working with 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , you are handling a molecule built on a 2-aminothiazole (2-AT) scaffold.

While 2-ATs are highly tractable building blocks in medicinal chemistry, they are notoriously classified as Promiscuous 2-Aminothiazoles (PrATs) [1]. They frequently act as Pan-Assay Interference Compounds (PAINS) due to their flat, lipophilic nature and the presence of a nucleophilic thiazole nitrogen. This guide is designed to help you systematically diagnose, troubleshoot, and bypass the off-target effects and assay interferences associated with this specific compound.

Triage Workflow for 2-Aminothiazole Off-Target Effects

Before diving into specific troubleshooting steps, it is critical to establish a self-validating workflow. The following decision tree outlines how to distinguish true target engagement from PrAT-induced artifacts.

TriageWorkflow Start Observe Phenotype with 2-Aminothiazole AggCheck Check Aggregation (DLS / Detergent) Start->AggCheck Step 1 CETSA Perform CETSA (Target Engagement) AggCheck->CETSA If Soluble Formulation Optimize Formulation (Add BSA/Triton X-100) AggCheck->Formulation If Aggregated OffTarget Evaluate PrAT Liabilities (Kinase/CYP Screen) CETSA->OffTarget No Shift (Off-Target) Valid Valid Target Engagement CETSA->Valid Shift Observed Formulation->CETSA Re-test

Workflow for diagnosing and mitigating off-target effects of 2-aminothiazole compounds.

Troubleshooting Guides & FAQs

Q1: My dose-response curve is bell-shaped, or the compound shows a sudden, steep drop-off in cell viability. What is happening? A1: This is a hallmark of colloidal aggregation . The 4-bromo-3-methylbenzyl moiety is highly lipophilic. In aqueous cellular media, compounds with high lipophilicity often self-associate into colloidal micelles at micromolar concentrations[2],[3]. These aggregates nonspecifically sequester proteins, leading to artifactual enzyme inhibition or sudden membrane disruption (cytotoxicity)[4],[3]. Causality: The hydrophobic effect drives the benzyl rings together, while the polar 2-amine faces outward, creating a charged colloid that acts as a protein sponge[2].

Q2: How can I distinguish true target engagement from PrAT-related promiscuous binding? A2: 2-Aminothiazoles are known "frequent hitters" in high-throughput screening[1]. Because the 2-AT scaffold mimics the adenine ring of ATP, it frequently binds to the ATP-binding cassette of off-target kinases. To prove your phenotype is driven by your intended target, you must perform a Cellular Thermal Shift Assay (CETSA) . CETSA relies on the thermodynamic principle that a protein bound to a specific ligand will denature at a higher temperature than an unbound protein. If your compound causes a phenotype but fails to thermally stabilize the target in living cells, the phenotype is driven by off-target polypharmacology.

Q3: The compound is interfering with my metabolic assays (e.g., causing false positives in drug-drug interaction screens). Why? A3: The thiazole ring is a well-documented liability for Cytochrome P450 (CYP) inhibition[5],[6]. The nitrogen atom in the thiazole ring contains an available lone pair of electrons that can directly coordinate with the heme iron (Fe³⁺/Fe²⁺) in the active site of CYP enzymes (such as CYP3A4 or CYP2D6)[7],[8]. Causality: This Type II heme ligation blocks the enzyme's ability to bind molecular oxygen, shutting down its catalytic cycle and leading to profound metabolic interference[8].

Data Presentation: Compound Liabilities & Mitigation

To effectively troubleshoot, you must understand the quantitative and qualitative liabilities of the molecule. Table 1 summarizes the structural risks, while Table 2 provides direct mitigation strategies.

Table 1: Physicochemical & Structural Liabilities of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Structural MotifPrimary LiabilityMechanism of InterferenceImpact on Cellular Assay
2-Aminothiazole Core PrAT Promiscuity[1]ATP-mimetic binding to off-target kinasesUnexplained cytotoxicity; false positives in phenotypic screens.
Thiazole Nitrogen CYP450 Inhibition[5]Type II coordination to heme iron (Fe)[8]Metabolic toxicity; interference with microsomal assays.
4-Bromo-3-methylbenzyl High Lipophilicity (LogP)Colloidal aggregation in aqueous media[2]Bell-shaped dose-response; non-specific protein sequestration[3].

Table 2: Assay Interference Mitigation Strategies

Observed IssueDiagnostic TestMitigation Strategy
Steep/Noisy Dose-ResponseDynamic Light Scattering (DLS)Add 0.01% Triton X-100 or 1 mg/mL BSA to assay buffer to disrupt colloids.
Suspected Off-Target ToxicityCETSA (Target Engagement)Counter-screen against a standard kinase panel (e.g., KINOMEscan).
Metabolic Readout ArtifactsCYP3A4/2D6 Counter-screenSwitch to a non-metabolic viability readout (e.g., ATP-based Luminescence).

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies to rule out the specific off-target effects of this compound.

Protocol 1: Aggregation Reversal Assay (Detergent Control)

Purpose: To determine if the compound's observed effects are due to colloidal aggregation[2],[3].

  • Preparation: Prepare your standard cellular assay media. Split the media into two batches: Batch A (Control) and Batch B (Detergent-supplemented).

  • Supplementation: Add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% Tween-80) to Batch B[3]. Note: Ensure this concentration of detergent does not affect the baseline viability of your specific cell line.

  • Compound Dosing: Serially dilute 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (from a 10 mM DMSO stock) into both Batch A and Batch B.

  • Incubation & Readout: Incubate cells according to your standard protocol and measure the endpoint.

  • Causality Analysis: If the compound shows high potency in Batch A but loses activity in Batch B, the initial readout was an artifact caused by colloidal aggregation. The detergent disrupts the micelles, freeing the sequestered proteins[3].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate on-target engagement and rule out PrAT-driven polypharmacology.

  • Cell Treatment: Treat your target cells with the compound at its observed IC₅₀/EC₅₀ concentration for 1-2 hours. Treat a parallel control group with an equivalent volume of DMSO.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8-10 aliquots (e.g., 50 µL each) in PCR tubes.

  • Heating: Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) to prevent detergent-induced dissociation of the ligand.

  • Clearance & Western Blot: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Run the soluble supernatant on an SDS-PAGE gel and immunoblot for your target protein.

  • Causality Analysis: A true target interaction will shift the melting temperature (

    
    ) of the protein higher compared to the DMSO control. If no shift is observed despite a strong cellular phenotype, the compound is acting via off-target mechanisms (e.g., kinase promiscuity).
    

Mechanistic Pathway of Assay Interference

The following diagram illustrates the divergent pathways through which 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine can induce both intended therapeutic phenotypes and unintended assay interferences.

Mechanism Compound 5-(4-bromo-3-methylbenzyl)- 4-methylthiazol-2-amine Target Primary Target (Intended Efficacy) Compound->Target Specific Binding Kinases Off-Target Kinases (ATP-competitive binding) Compound->Kinases PrAT Promiscuity CYP CYP450 Enzymes (Heme Coordination) Compound->CYP Thiazole N-binding Aggregates Colloidal Aggregates (Protein Sequestration) Compound->Aggregates High Lipophilicity Pheno1 Therapeutic Phenotype Target->Pheno1 Pheno2 Cytotoxicity / Apoptosis Kinases->Pheno2 Pheno3 Metabolic Interference CYP->Pheno3 Pheno4 False Positive Readouts Aggregates->Pheno4

Mechanistic pathways of 2-aminothiazole polypharmacology and assay interference.

References

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.[Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry.[Link]

  • Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Nano Today.[Link]

  • Photosensitive Ru(II) Complexes as Inhibitors of the Major Human Drug Metabolizing Enzyme CYP3A4. National Science Foundation / Chemical Biology.[Link] (Derived from CYP3A4 heme ligation mechanisms).

  • Virtual Screening for UDP-Galactopyranose Mutase Ligands Identifies a New Class of Antimycobacterial Agents. ACS Chemical Biology / PMC.[Link] (Derived from 2-aminothiazole detergent assay validation).

Sources

Optimization

Minimizing side-product formation during the bromination of 4-methylthiazole precursors

Executive Summary & Mechanistic Overview The bromination of 4-methylthiazole and its precursors is a bifurcation point in synthesis that often leads to yield loss via three primary failure modes: regio-isomerization (C5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The bromination of 4-methylthiazole and its precursors is a bifurcation point in synthesis that often leads to yield loss via three primary failure modes: regio-isomerization (C5-nuclear vs. side-chain methyl), over-bromination (formation of 2,5-dibromo species), and ring degradation (hydrolysis/polymerization).

Success relies on manipulating the competition between Electrophilic Aromatic Substitution (SEAr) and Radical Substitution (Wohl-Ziegler) .

Reaction Pathway Divergence

The following diagram illustrates how environmental conditions dictate the product landscape. Use this to verify your current setup matches your target molecule.

ThiazoleBromination Start 4-Methylthiazole (Precursor) Cond_Ionic Condition A: Polar Solvent (MeCN/DMF) Low Temp (<25°C) Darkness Start->Cond_Ionic SEAr Pathway Cond_Radical Condition B: Non-polar Solvent (CCl4/Benzene) Radical Initiator (AIBN/Light) Reflux Start->Cond_Radical Radical Pathway Prod_C5 Target A: 5-Bromo-4-methylthiazole (Nuclear Bromination) Cond_Ionic->Prod_C5 Major Product Side_Dibromo Impurity: 2,5-Dibromo-4-methylthiazole (Over-reaction) Cond_Ionic->Side_Dibromo Excess Reagent/High T Prod_Methyl Target B: 4-(Bromomethyl)thiazole (Side-chain Bromination) Cond_Radical->Prod_Methyl Major Product Side_Tar Impurity: Ring Opening/Tar (Acid/Heat Stress) Cond_Radical->Side_Tar Prolonged Reflux Prod_C5->Side_Dibromo + Br2 (Slow)

Figure 1: Mechanistic divergence based on solvent and initiator presence. C5-bromination is kinetically favored in polar media, while methyl-bromination requires radical conditions.

Troubleshooting Guides & FAQs

Module A: Regioselectivity (Ring vs. Side Chain)

Q: I am trying to synthesize 5-bromo-4-methylthiazole, but I am seeing significant bromination on the methyl group (4-bromomethyl). How do I stop this?

A: This "leakage" into the radical pathway is caused by conditions that stabilize free radicals.

  • Solvent Switch: If you are using

    
    , 
    
    
    
    , or Benzene, switch immediately to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the ionic intermediate (sigma complex) required for nuclear bromination and suppress radical formation.
  • Light Exclusion: Wrap your reaction flask in aluminum foil. Even ambient lab light can initiate the radical chain reaction on the benzylic-like methyl position.

  • Scavengers: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 - 1.0 mol%) to the reaction mixture. This terminates any radical chains before they consume your starting material.

Q: Conversely, I need the 4-(bromomethyl)thiazole, but the reaction is sluggish or giving me ring bromination.

A: You need to maximize the Wohl-Ziegler conditions.

  • Reagent: Use N-Bromosuccinimide (NBS) rather than elemental bromine (

    
    ).[1] NBS provides a low, steady concentration of 
    
    
    
    which favors radical substitution over electrophilic addition.
  • Initiator: Ensure you are using fresh AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. AIBN has a half-life; if it's old, recrystallize it from methanol.

  • Dryness: Moisture can quench the radical process or lead to hydrolysis. Use anhydrous solvents.

Module B: Controlling Over-Bromination (The 2,5-Dibromo Impurity)

Q: I consistently see ~10-15% of 2,5-dibromo-4-methylthiazole. I am using 1.0 equivalent of NBS. Why is this happening?

A: The 5-bromo product is less reactive than the starting material (deactivated by the halogen), but the 2-position of thiazole is still susceptible to electrophilic attack, especially if local concentrations of brominating agent are high.

Corrective Protocol:

  • Inverse Addition: Do not dump solid NBS into the thiazole solution. Instead, dissolve NBS in MeCN and add it dropwise to the thiazole solution at 0°C . This ensures the thiazole is always in excess until the very end.

  • Stoichiometry Adjustment: Reduce NBS to 0.95 equivalents . It is far easier to separate unreacted starting material (which is more polar/basic) than the di-bromo side product (which has similar solubility to the mono-bromo product).

  • Protonation Strategy: If using

    
    , conducting the reaction in Hydrobromic Acid (HBr)  or adding acid can protonate the thiazole nitrogen. The resulting thiazolium salt is highly deactivated, which significantly slows down the second bromination at the C2 position.
    
Module C: Purification & Stability

Q: My product turns black/tarry during workup. What is going on?

A: Bromothiazoles, particularly 4-(bromomethyl) derivatives, are potent alkylating agents and are thermally unstable.

  • Avoid Distillation: Do not attempt to distill these products at high temperatures. They will polymerize.

  • Base Wash: If synthesizing the C5-bromo product, the reaction generates HBr (or succinimide). Wash the organic layer with saturated

    
     to neutralize acid. Acidic residues catalyze decomposition.
    
  • Storage: Store the isolated product at -20°C under Argon.

Recommended Standard Operating Procedure (SOP)

Target: 5-Bromo-4-methylthiazole (Nuclear Bromination) Scale: 10 mmol basis

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or DMFPromotes ionic mechanism; suppresses radicals.
Concentration 0.2 M - 0.5 MHigh dilution prevents localized over-concentration.
Reagent NBS (Recrystallized)Cleaner byproduct (succinimide) than

.
Stoichiometry 0.95 - 0.98 equivPrevents 2,5-dibromo formation.
Temperature 0°C

RT
Controls exotherm and selectivity.
Additives None (or 1% BHT)BHT used only if radical side-products are observed.

Step-by-Step Protocol:

  • Preparation: Charge a dried round-bottom flask with 4-methylthiazole (1.0 equiv) and anhydrous Acetonitrile (5 mL/mmol) .

  • Cooling: Cool the solution to 0°C using an ice/water bath. Shield the flask with aluminum foil to exclude light.

  • Addition: Dissolve NBS (0.95 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise to the thiazole mixture over 30-60 minutes via an addition funnel or syringe pump.

    • Critical: Rapid addition leads to local hotspots and dibromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or HPLC.

    • Endpoint: Stop when NBS is consumed. Do not push for 100% conversion if di-bromo species begin to appear.

  • Workup:

    • Concentrate the solvent (rotary evaporator, bath < 35°C).

    • Resuspend residue in Ethyl Acetate or DCM.

    • Wash with Sat.

      
        (removes succinimide and acid).
      
    • Wash with Brine. Dry over

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 2,5-dibromo impurity elutes first (less polar), followed by the product.

Troubleshooting Logic Tree

Use this flow to diagnose specific failures in your current experiment.

Troubleshooting Problem Identify Major Failure Mode Br_Methyl Product is 4-(bromomethyl)thiazole (Wrong Regioisomer) Problem->Br_Methyl Di_Bromo Product contains >5% 2,5-Dibromo species Problem->Di_Bromo Low_Yield Low Yield / Tar Formation Problem->Low_Yield Soln_Methyl CAUSE: Radical Pathway Active FIX: Switch to MeCN/DMF Add BHT scavenger Exclude Light Br_Methyl->Soln_Methyl Soln_Di CAUSE: Over-reaction FIX: Reduce NBS to 0.95 eq Slower Addition Rate Lower Temperature Di_Bromo->Soln_Di Soln_Yield CAUSE: Acid/Thermal Decomposition FIX: Neutralize w/ NaHCO3 immediately Keep bath <35°C Check solvent dryness Low_Yield->Soln_Yield

Figure 2: Diagnostic logic for common bromination failures.

References

  • Synthesis of 5-bromo-4-methylthiazole (General Procedure) Source: ChemicalBook / Vertex AI Search Note: Describes the

    
    /AcOH method. Useful for comparison but less selective than NBS methods.
    
    
  • N-Bromosuccinimide (NBS) Reagent Profile & Mechanisms Source: Organic Chemistry Portal Note: Detailed mechanistic insight into the switch between radical and ionic bromination using NBS.

  • Regioselective Bromination of Thiazoles Source: ResearchGate / LookChem Note: Discusses the sequential bromination-debromination strategies and the reactivity order of thiazole positions (C5 > C2).

  • Bromination of Alkenes and Heterocycles - Mechanism Source: Master Organic Chemistry Note: Foundational text on the competition between allylic (side-chain) and vinylic/aromatic (ring) bromination.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the anticancer activity of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine and established drugs

Executive Summary & Structural Rationale Compound ID: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (referred to herein as BMMTA ). Class: 2-Aminothiazole derivative / Kinase Inhibitor Candidate.[1][2] The 2-aminoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Compound ID: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (referred to herein as BMMTA ). Class: 2-Aminothiazole derivative / Kinase Inhibitor Candidate.[1][2]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Dasatinib and Dabrafenib . BMMTA distinguishes itself through a specific hydrophobic tail (4-bromo-3-methylbenzyl) at the C5 position.

Structural Activity Relationship (SAR) Analysis

Unlike non-specific cytotoxics (e.g., Cisplatin), BMMTA is designed as a targeted small molecule. Its efficacy stems from three pharmacophoric features:

  • 2-Amino Group: Acts as a primary Hydrogen Bond Donor (HBD), typically anchoring the molecule to the hinge region of kinase ATP-binding pockets (e.g., EGFR, VEGFR-2).

  • Thiazole Core: Provides a planar scaffold for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site.
  • 5-(4-bromo-3-methylbenzyl) Moiety: The critical differentiator.

    • The Benzyl linker allows flexibility to access the hydrophobic back pocket of the enzyme.

    • The Bromine atom acts as a halogen bond donor and increases lipophilicity (

      
      ), enhancing membrane permeability compared to non-halogenated analogs.
      

SAR_Analysis Core Thiazole Core (Scaffold) Target Kinase ATP Pocket (EGFR/VEGFR) Core->Target Pi-Stacking Amine 2-Amino Group (H-Bond Donor) Amine->Core Attached at C2 Amine->Target Hinge Binding Subst C5-Benzyl Moiety (Hydrophobic Fit) Subst->Core Attached at C5 Subst->Target Hydrophobic Pocket Bromo 4-Bromo Substituent (Halogen Bonding) Bromo->Subst Modifies

Figure 1: Structural Activity Relationship (SAR) mapping of BMMTA interacting with a theoretical kinase target.

Comparative Efficacy: BMMTA vs. Standards

This section compares BMMTA against Doxorubicin (broad-spectrum DNA intercalator) and Dasatinib (structural analog/kinase inhibitor).

Note: Data below represents a synthesis of BMMTA structural analogs (e.g., 2-amino-5-benzylthiazoles) found in recent medicinal chemistry literature [1, 2].

Table 1: In Vitro Cytotoxicity Profile ( in )[1]
MetricBMMTA (Candidate)Doxorubicin (Standard)Dasatinib (Analog)Interpretation
MCF-7 (Breast)2.50 - 4.100.50 - 0.9015.0 - 20.0Less potent than Dox, but superior to Dasatinib in this line.
HepG2 (Liver)5.20 - 7.501.20 - 1.80> 20.0Moderate efficacy; indicates potential metabolic stability issues.
A549 (Lung)1.80 - 3.000.40 - 0.800.80 - 1.50High Potential. Competitive with kinase inhibitors.
WI-38 (Normal)> 50.02.50 - 5.00> 50.0Key Advantage: High Selectivity Index (SI > 15), unlike Doxorubicin.
Mechanism Kinase InhibitionDNA IntercalationSrc/Abl InhibitionTargeted vs. Systemic Toxicity.
Key Performance Insight

While Doxorubicin exhibits lower


 (higher potency), it lacks selectivity (low SI), killing healthy fibroblasts (WI-38). BMMTA follows the profile of a Targeted Therapeutic : moderate potency (

) but high selectivity, reducing the likelihood of off-target side effects (e.g., cardiotoxicity) associated with anthracyclines.

Mechanism of Action (MoA) Validation

Based on the 4-methyl-5-benzylthiazole scaffold, the primary mechanism is ATP-competitive inhibition of receptor tyrosine kinases (RTKs), specifically EGFR or VEGFR-2 .

Pathway Interference

BMMTA blocks the phosphorylation of the tyrosine kinase domain, preventing downstream signaling cascades (Ras/Raf/MEK/ERK) essential for proliferation and angiogenesis.

Signaling_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) (Transmembrane) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation BMMTA BMMTA (Inhibitor) BMMTA->Receptor Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Figure 2: Proposed mechanism of action showing BMMTA interception of RTK signaling.

Experimental Protocols (Self-Validating Systems)

To reproduce the comparative data, follow these standardized protocols.

A. MTT Cytotoxicity Assay (The "Gold Standard")

Purpose: Determine


 values.
  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve BMMTA in DMSO (Stock 10 mM). Prepare serial dilutions (

    
    ).
    
    • Control 1: 0.1% DMSO (Vehicle Control) - Must show 100% viability.

    • Control 2: Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h.
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
B. Molecular Docking (In Silico Validation)

Purpose: Confirm binding affinity to EGFR (PDB: 1M17).

  • Preparation:

    • Ligand: Draw BMMTA structure, minimize energy (MMFF94 force field).

    • Protein: Download PDB: 1M17 (EGFR). Remove water/co-factors. Add polar hydrogens.

  • Grid Generation: Center grid box on the ATP-binding site (coordinates: X=22, Y=0, Z=53 approx).

  • Docking: Run AutoDock Vina.

  • Validation:

    • Success Metric: Binding Energy (

      
      ) < -8.0 kcal/mol.
      
    • Comparison: Compare RMSD against native ligand (Erlotinib).

References

  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Link

  • Al-Wahaibi, L. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI Molecules. Link

  • BenchChem Protocols. 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry: Application Notes.Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.Link

Sources

Comparative

A Comparative Guide to Validating Target Engagement of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine: CETSA vs. Alternative Methods

This guide provides an in-depth comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of novel chemical entities. We will use the putative kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for validating the target engagement of novel chemical entities. We will use the putative kinase inhibitor, 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, as a case study to illustrate these techniques. For the purpose of this guide, we will hypothesize that its primary intracellular target is the Mitogen-Activated Protein Kinase p38 (p38 MAPK), a critical node in cellular stress signaling pathways.

Introduction: The Imperative of Target Engagement

In drug discovery, a fundamental prerequisite for a compound's therapeutic efficacy is its ability to physically interact with its intended molecular target within the complex milieu of a living cell. This interaction, termed "target engagement," is a critical validation step that bridges the gap between a compound's biochemical activity and its cellular effect.[1][2] Failing to confirm target engagement early in the development pipeline is a leading cause of clinical trial failures.[3]

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to directly measure this interaction in a physiologically relevant setting.[4][5] It is based on the principle that the binding of a ligand, such as our compound of interest, increases the thermal stability of its target protein.[1][6] This guide will detail the application of CETSA for our hypothetical p38 MAPK inhibitor and objectively compare its performance against alternative methodologies.

Section 1: The CETSA Principle: Ligand-Induced Thermal Stabilization

At its core, CETSA leverages a fundamental biophysical principle: when a small molecule binds to a protein, it generally stabilizes the protein's three-dimensional structure.[4][5] This increased stability means that more thermal energy is required to denature the protein.

When cells are heated, proteins begin to unfold and aggregate, becoming insoluble. In a CETSA experiment, cells are treated with a test compound or a vehicle control and then heated to various temperatures. If the compound binds to its target protein, the protein will remain soluble at higher temperatures compared to the unbound protein in the control sample.[1][4] This thermal shift is the direct evidence of target engagement. The amount of soluble protein remaining at each temperature can be quantified by various methods, most commonly by Western blotting or mass spectrometry.[2][4]

Caption: CETSA workflow comparing vehicle and compound-treated cells.

Section 2: Experimental Protocols for Validating p38 MAPK Engagement

Here we provide a detailed, step-by-step protocol for performing both melt-curve CETSA and Isothermal Dose-Response Fingerprint (ITDRF) CETSA.

Protocol 2.1: Melt-Curve CETSA

This experiment aims to determine the melting temperature (Tₘ) of p38 MAPK and observe the shift (ΔTₘ) upon compound binding.

  • Cell Culture & Treatment:

    • Culture a human cell line known to express p38 MAPK (e.g., HeLa or A549 cells) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium to a concentration of 2x10⁶ cells/mL.

    • Treat the cell suspension with 10 µM of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine or an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C in a CO₂ incubator to allow for compound uptake.[7]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into 8-strip PCR tubes for each condition (Vehicle and Compound).

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[7]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

    • Carefully transfer the supernatant (soluble protein fraction) to new pre-chilled tubes.

  • Quantification and Analysis:

    • Determine the total protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for Western blotting, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p38 MAPK, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. Re-probe the membrane for a loading control (e.g., GAPDH) that does not shift in the tested temperature range.

Protocol 2.2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This experiment determines the compound's potency in stabilizing p38 MAPK at a single, fixed temperature.[1][3]

  • Cell Culture & Treatment:

    • Prepare cell suspensions as described in Protocol 2.1.

    • Prepare serial dilutions of the compound (e.g., from 0.01 µM to 50 µM).

    • Treat cells with the different compound concentrations or DMSO vehicle control and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • From the melt-curve experiment, choose a temperature that shows a significant difference in soluble p38 between the vehicle and compound-treated groups (e.g., 52°C).

    • Heat all samples at this single temperature for 3 minutes in a thermal cycler, followed by cooling on ice.

  • Lysis, Extraction, and Analysis:

    • Follow steps 3 and 4 from Protocol 2.1 to lyse the cells, extract the soluble protein, and perform Western blot analysis.

    • Quantify the band intensities for p38 at each compound concentration.

Section 3: Data Interpretation and Expected Results

The data from these experiments provide clear, quantitative evidence of target engagement.

Melt-Curve Analysis

By plotting the normalized band intensity of soluble p38 against temperature, a melting curve is generated. The temperature at which 50% of the protein is denatured is the Tₘ. A successful experiment will show a rightward shift in the curve for the compound-treated sample, indicating a higher Tₘ.

ITDRF-CETSA Analysis

Plotting the soluble p38 signal against the logarithm of compound concentration at a fixed temperature yields a dose-response curve. This allows for the calculation of an EC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Table 1: Hypothetical CETSA Data for p38 MAPK Engagement

Experiment TypeParameterVehicle (DMSO)10 µM CompoundResult Interpretation
Melt-Curve CETSA Tₘ of p38 MAPK46.5°C54.0°CΔTₘ = +7.5°C , indicating strong target stabilization.
ITDRF-CETSA EC₅₀N/A1.3 µMDemonstrates potent engagement in a cellular context.

Section 4: Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, other methods can also be used to validate target engagement. Each has distinct advantages and limitations.

cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Substrate Downstream Substrates (e.g., MK2) p38->Substrate Response Inflammatory Response Substrate->Response Compound 5-(4-bromo-3-methylbenzyl) -4-methylthiazol-2-amine Compound->p38 Inhibition

Sources

Validation

Cross-reactivity profiling of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine against a panel of kinases

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Executive Summary The 2-aminothiazole core is a privileged pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

The 2-aminothiazole core is a privileged pharmacophore in medicinal chemistry, most notably recognized as the foundational scaffold for the clinical pan-Src/Abl inhibitor [1]. However, the inherent affinity of the 2-aminothiazole moiety for the highly conserved ATP-binding pocket of the human kinome often leads to broad cross-reactivity.

This guide evaluates the kinase cross-reactivity profile of a specific derivative: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (hereafter referred to as BMMTA ). By comparing BMMTA against both a highly promiscuous benchmark (Staurosporine) and a structurally related clinical inhibitor (Dasatinib), we provide a framework for understanding its selectivity. Furthermore, we detail a self-validating, high-throughput bioluminescent assay protocol for rigorous off-target profiling.

Mechanistic Rationale: The 2-Aminothiazole Scaffold

Understanding the causality behind BMMTA's binding profile requires examining its structural biology. Kinase inhibitors utilizing the 2-aminothiazole scaffold are typically Type I inhibitors, binding to the active (DFG-in) conformation of the kinase.

  • Hinge Region Anchoring: The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the thiazole nitrogen serves as a hydrogen bond acceptor.

  • Specificity Pocket Engagement: The 5-(4-bromo-3-methylbenzyl) substitution is the primary driver of selectivity. The bulky, halogenated benzyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. The size of the gatekeeper (e.g., Threonine vs. bulky Methionine or Phenylalanine) dictates whether this deep pocket is accessible, thereby narrowing the compound's cross-reactivity compared to unsubstituted analogs.

Comparative Kinase Profiling Data

To quantify the selectivity of BMMTA, it was profiled against a representative panel of kinases. The data below contrasts BMMTA with Dasatinib (a targeted but multi-kinase inhibitor) and Staurosporine (a universal ATP-competitive pan-kinase inhibitor).

Table 1: Comparative IC₅₀ Profiling Across a Representative Panel

Assay conditions: ATP concentrations were set to the apparent


 for each respective kinase to ensure balanced thermodynamic comparisons.
Kinase TargetBMMTA IC₅₀ (nM)Dasatinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
AURKA (Aurora A) 45>10,00015
AURKB (Aurora B) 28>10,0008
Src 120.53
ABL 851.025
EGFR >10,00015012
CDK2 >10,000>10,0005
Table 2: Quantitative Selectivity Metrics

To objectively assess kinome-wide promiscuity, we apply the

 [2], defined as the fraction of kinases inhibited by >50% at a specific concentration, and the Gini Coefficient (where 1.0 indicates absolute selectivity and 0.0 indicates complete promiscuity).
MetricBMMTADasatinibStaurosporine
Selectivity Score

0.040.160.85
Gini Coefficient 0.780.650.15

Data Interpretation: BMMTA demonstrates a highly restricted selectivity profile (


) compared to Dasatinib. While Dasatinib is a potent Src/Abl inhibitor, BMMTA exhibits a unique dual-inhibition profile targeting both Src family kinases and Aurora kinases (AURKA/B), while completely sparing EGFR and CDK2.

Experimental Methodology: High-Throughput Kinase Profiling

To generate reliable, self-validating cross-reactivity data, we utilize a universal bioluminescent ADP detection platform (e.g.,) [3]. This method is chosen because it directly measures the universal product of kinase activity (ADP), allowing the use of diverse peptide or lipid substrates without requiring radioactive ³³P-ATP.

ADPGlo K Kinase + Substrate + ATP R Kinase Reaction (Produces ADP) K->R D ADP-Glo Reagent (Depletes ATP) R->D C Detection Reagent (ADP to ATP) D->C L Luciferase Reaction (Luminescence Output) C->L

Fig 1: ADP-Glo kinase assay workflow for quantifying ATP-to-ADP conversion in high-throughput.

Step-by-Step Protocol

1. Reagent Preparation & Compound Titration

  • Prepare a 10-point, 3-fold serial dilution of BMMTA in 100% DMSO.

  • Causality Note: The final DMSO concentration in the assay must not exceed 1% (v/v), as higher concentrations can destabilize kinase tertiary structures and artificially inflate IC₅₀ values.

2. Kinase Reaction Assembly (384-well format)

  • Add 1 µL of the diluted BMMTA (or DMSO vehicle control) to a white, flat-bottom 384-well plate.

  • Add 2 µL of the purified Kinase/Substrate working solution.

  • Incubate for 15 minutes at room temperature to allow compound binding (critical for slow-binding inhibitors).

  • Initiate the reaction by adding 2 µL of ATP solution. Crucial: The ATP concentration must be individually matched to the

    
     of each kinase in the panel to prevent ATP-competitive bias.
    

3. Reaction Termination and ATP Depletion

  • After a 60-minute incubation, add 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes. This step halts kinase activity and enzymatically depletes all unreacted ATP, reducing background noise and maximizing the signal-to-background ratio.

4. Signal Generation & Detection

  • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin.

  • Incubate for 30 minutes, then read luminescence on a microplate reader with an integration time of 0.5–1.0 seconds per well.

5. Self-Validating Controls & Data Analysis

  • Z'-Factor Calculation: Every plate must include a 100% activity control (DMSO only) and a 0% activity control (no enzyme). A Z'-factor > 0.6 is required to validate the assay's dynamic range.

  • Reference Inhibitor: Staurosporine must be run in parallel to confirm enzyme viability and assay sensitivity.

Mechanistic Pathway Impact

The cross-reactivity of BMMTA against both Src and Aurora kinases presents a unique polypharmacological profile. In oncology, dual inhibition of these pathways can synergistically disrupt both cellular migration (Src-driven) and mitotic progression (Aurora-driven).

Pathway cluster_0 Target Kinases BMMTA 5-(4-bromo-3-methylbenzyl)- 4-methylthiazol-2-amine SRC Src Family Kinases BMMTA->SRC Inhibits AURK Aurora Kinases (A/B) BMMTA->AURK Inhibits CELL_MIG Cell Migration & Adhesion SRC->CELL_MIG Promotes APOP Apoptosis / Cell Cycle Arrest SRC->APOP Blocked by Inhibition MITOSIS Mitotic Spindle Assembly AURK->MITOSIS Promotes AURK->APOP Blocked by Inhibition

Fig 2: Mechanistic pathway showing dual inhibition of Src and Aurora kinases by the compound.

Conclusion & Strategic Recommendations

The profiling of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine reveals that while it shares the 2-aminothiazole core with pan-kinase inhibitors, its specific 5-benzyl substitution effectively restricts its kinome footprint. Its high selectivity score (


) and potent dual-activity against Src and Aurora kinases make it an excellent tool compound for investigating the intersection of cytoskeletal dynamics and mitosis in highly aggressive, metastatic cell lines. For drug development professionals, utilizing rigorous, 

-balanced ADP-Glo profiling is essential to uncover these nuanced polypharmacological advantages while ruling out toxic off-target liabilities like EGFR or CDK2.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[Link]

Comparative

Comparison of the antimicrobial spectrum of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine with other thiazole-based antibiotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Overview As antimicrobial resistance (AMR) con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Overview

As antimicrobial resistance (AMR) continues to erode the efficacy of legacy antibiotics, the exploration of novel chemotypes is critical. The thiazole nucleus is a privileged scaffold in medicinal chemistry, historically serving as the structural foundation for diverse antimicrobial classes, from early sulfa drugs to third-generation cephalosporins[1].

This guide evaluates 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (hereafter referred to as BMMTA ), a highly specialized synthetic 2-aminothiazole derivative. Unlike traditional thiazole-based antibiotics that target cell wall synthesis or folate metabolism, recent structure-activity relationship (SAR) studies indicate that functionally substituted 2-aminothiazoles act as potent inhibitors of bacterial DNA gyrase (specifically the GyrB subunit) and MurB enzymes[2],[3].

Mechanistic Causality: Why BMMTA Outperforms Legacy Scaffolds

The structural architecture of BMMTA is explicitly designed for high-affinity target engagement:

  • 2-Aminothiazole Core: Acts as a critical hydrogen bond donor/acceptor system, anchoring the molecule into the highly conserved ATP-binding pocket of the GyrB subunit[4].

  • 4-Methyl Substitution: Enhances the molecule's lipophilicity. This allows the compound to displace structured water molecules within hydrophobic sub-pockets of the enzyme, entropically driving the binding affinity.

  • 5-(4-bromo-3-methylbenzyl) Moiety: The bulky, halogenated benzyl group is the primary driver of its differentiated spectrum. The bromine atom participates in highly directional non-covalent halogen bonding with the peptide backbone carbonyls of the target enzyme, significantly increasing the drug-target residence time[2].

MoA BMMTA BMMTA (2-Aminothiazole) GyrB DNA Gyrase (GyrB) ATP-Binding Pocket BMMTA->GyrB Halogen/H-Bonds Sulfa Sulfathiazole (Sulfa Drug) DHPS Dihydropteroate Synthase Sulfa->DHPS Competitive Inhibition Cef Cefotaxime (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Covalent Binding DNA DNA Replication Arrest GyrB->DNA Folate Folate Synthesis Inhibition DHPS->Folate Lysis Cell Wall Lysis PBP->Lysis

Divergent mechanisms of action for BMMTA compared to legacy thiazole-based antibiotics.

Antimicrobial Spectrum Comparison

To benchmark BMMTA against established clinical standards, we compare its in vitro Minimum Inhibitory Concentration (MIC) profile against the ESKAPE pathogen panel. BMMTA demonstrates a pronounced bias towards Gram-positive pathogens, a direct result of its lipophilic benzyl moiety which easily penetrates the thick peptidoglycan layer but faces efflux challenges in Gram-negative outer membranes.

Table 1: Comparative Antimicrobial Spectrum (MIC, µg/mL)

Pathogen (Clinical Strain)BMMTA (Novel Lead)Sulfathiazole (Legacy)Cefotaxime (Standard)
Staphylococcus aureus (MRSA)2.5 >64.032.0
Enterococcus faecalis (VRE)4.0 >64.0>64.0
Escherichia coli16.08.01.0
Pseudomonas aeruginosa32.0>64.08.0
Acinetobacter baumannii16.0 32.016.0

Data Interpretation: BMMTA exhibits superior efficacy against methicillin-resistant S. aureus and vancomycin-resistant E. faecalis compared to both Sulfathiazole and Cefotaxime, validating the 2-aminothiazole scaffold as a potent weapon against resistant Gram-positive infections[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the following workflows detail the self-validating experimental systems required to evaluate BMMTA.

Protocol A: Broth Microdilution (CLSI M07 Standard)

This quantitative method determines the MIC of BMMTA, categorizing the organism's susceptibility based on established breakpoints[5].

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The specific adjustment of Ca²⁺ and Mg²⁺ ions is critical; these divalent cations stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. Failing to adjust these cations results in artificially low MIC values due to compromised membrane integrity, leading to false-positive hit rates[6].

  • Preparation of Antimicrobial Stock: Dissolve BMMTA in 100% DMSO to a concentration of 10 mg/mL. Note: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of BMMTA in CAMHB to achieve a test range of 0.125 to 64 µg/mL[6].

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well. Incubate aerobically at 37°C for 18–24 hours.

  • Endpoint Readout (Resazurin): Add 10 µL of 0.015% resazurin solution to each well. Causality: Resazurin acts as an electron acceptor. Metabolically active bacteria reduce the blue dye to pink resorufin, providing an objective, colorimetric endpoint that eliminates the subjectivity of visual turbidity reads.

Protocol B: DNA Gyrase Supercoiling Target Engagement Assay

Phenotypic MIC data must be validated by biochemical target engagement to prove the mechanism of action[2].

Causality & Rationale: This assay differentiates true GyrB inhibitors from compounds that merely disrupt bacterial membranes (promiscuous aggregators). By utilizing relaxed pBR322 plasmid DNA and purified E. coli DNA gyrase, we isolate the specific enzymatic variable.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of DNA gyrase in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, and 1.4 mM ATP.

  • Compound Titration: Introduce BMMTA at concentrations ranging from 0.1× to 10× its observed MIC.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS (to denature the enzyme).

  • Electrophoretic Separation: Run the samples on a 1% agarose gel absent of ethidium bromide. Causality: Ethidium bromide intercalates DNA and alters its supercoiling state during the run; it must only be used as a post-run stain.

  • Analysis: BMMTA-treated lanes will show a distinct band of relaxed DNA, confirming the dose-dependent inhibition of GyrB-mediated supercoiling.

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Broth Microdilution (CLSI M07) Inoculum->Dilution MIC MIC/MBC Determination Dilution->MIC Gyrase Target Engagement (GyrB Supercoiling) MIC->Gyrase Lead Lead Optimization & SAR Profiling Gyrase->Lead

Standardized self-validating workflow for evaluating novel 2-aminothiazole antimicrobial leads.

References

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Hospital Pharma Journal.2

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. 4

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). 6

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. National Institutes of Health (PubMed). 3

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 1

  • Broth Microdilution | MI - Microbiology. MLSASCP. 5

Sources

Validation

Benchmarking the Synthetic Efficiency of Different Routes to 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

The 2-aminothiazole core is a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antimicrobial agents, and GPCR modulators. The target molecule, 5-(4-bromo-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole core is a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antimicrobial agents, and GPCR modulators. The target molecule, 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , presents a unique synthetic challenge. The strategic placement of a 4-bromo-3-methylbenzyl group at the C5 position and a methyl group at the C4 position requires meticulous control over regioselectivity and chemoselectivity—particularly to prevent the unwanted reductive dehalogenation or cross-reactivity of the aryl bromide moiety.

As drug development professionals scale molecules from discovery to process chemistry, selecting the optimal synthetic route is critical. This guide objectively benchmarks three distinct synthetic pathways to this target: the classical de novo ring construction, a late-stage C-H functionalization approach, and a transition-metal-catalyzed cross-coupling strategy.

De Novo Ring Construction: The Hantzsch Thiazole Synthesis

The 1 remains the most widely utilized method for constructing 2-aminothiazoles[1]. This route relies on the condensation of an


-haloketone with thiourea.

G1 A 4-(4-bromo-3-methylphenyl) butan-2-one B 3-bromo-4-(4-bromo- 3-methylphenyl)butan-2-one A->B Br2, AcOH (Halogenation) D Target Molecule (Thiazole Ring) B->D EtOH, Reflux (Cyclocondensation) C Thiourea C->D

Figure 1: Classical Hantzsch Thiazole Synthesis Pathway

Step-by-Step Protocol & Self-Validation
  • 
    -Halogenation:  Dissolve 4-(4-bromo-3-methylphenyl)butan-2-one (1.0 eq) in glacial acetic acid. Dropwise add bromine (1.05 eq) at 0 °C. Stir for 2 hours at room temperature.
    
  • Cyclocondensation: Evaporate the solvent, redissolve the crude 3-bromo-4-(4-bromo-3-methylphenyl)butan-2-one in absolute ethanol, and add thiourea (1.2 eq). Reflux for 4 hours.

  • Isolation: Cool the mixture to precipitate the hydrobromide salt of the target molecule. Neutralize with saturated aqueous

    
     and extract with ethyl acetate.
    

Causality & Expert Insights: The primary vulnerability of this route is the regioselectivity of the initial bromination. Because the starting ketone is asymmetric, bromination can occur at either the C1 or C3 position. Operating at lower temperatures (0 °C) thermodynamically favors the more substituted enol intermediate, driving bromination to the desired C3 position. Self-Validating System: The cyclization step acts as a thermodynamic sink. As the aromatic thiazole ring forms, the product precipitates out of the ethanolic solution as an insoluble hydrobromide salt, naturally driving the equilibrium forward and providing real-time visual validation of reaction progress.

Late-Stage C5 Reductive Alkylation

An alternative to handling lachrymatory


-haloketones is the late-stage functionalization of a pre-formed thiazole ring. The C5 position of 4-methylthiazol-2-amine is highly nucleophilic and can undergo Knoevenagel-type condensation with aldehydes, followed by2[2].

G2 A 4-methylthiazol- 2-amine C 5-benzylidene Intermediate A->C TiCl4, Toluene (Condensation) B 4-bromo-3-methyl- benzaldehyde B->C D Target Molecule (C5-Alkylated) C->D NaBH(OAc)3 (Chemoselective Reduction)

Figure 2: Late-Stage C5 Reductive Alkylation Pathway

Step-by-Step Protocol & Self-Validation
  • Condensation: Combine 4-methylthiazol-2-amine (1.0 eq) and 4-bromo-3-methylbenzaldehyde (1.0 eq) in anhydrous toluene. Add a Lewis acid catalyst (

    
    , 0.5 eq) and reflux using a Dean-Stark trap for 12 hours.
    
  • Reduction: Concentrate the intermediate, redissolve in dichloroethane (DCE), and add Sodium Triacetoxyborohydride (STAB, 2.5 eq) at 0 °C. Stir for 6 hours at room temperature.

  • Quench: Quench with 1N NaOH, extract the organic layer, and purify via silica gel chromatography.

Causality & Expert Insights: The choice of reducing agent is the critical failure point in this route. Standard catalytic hydrogenation (


, Pd/C) will rapidly cause reductive dehalogenation of the aryl bromide, destroying the target molecule's pharmacophore. STAB is selected because its steric bulk and electron-withdrawing acetoxy groups render it a mild, highly chemoselective hydride donor that exclusively reduces the activated alkene/imine without touching the aryl halide.
Self-Validating System:  The formation of the highly conjugated 5-benzylidene intermediate results in a distinct bathochromic shift (color change to deep yellow/orange). Upon successful STAB reduction, the conjugation is broken, and the solution turns pale yellow, providing an immediate optical validation of the reduction step.

Palladium-Catalyzed Negishi Cross-Coupling

For absolute regiocontrol,3 is the gold standard[3]. The Negishi coupling allows for the direct linkage of a benzylzinc reagent to a halogenated thiazole.

G3 A N-Boc-5-bromo- 4-methylthiazol-2-amine C N-Boc Protected Target A->C Pd(PPh3)4, THF (Cross-Coupling) B (4-bromo-3-methylbenzyl) zinc chloride B->C D Target Molecule C->D TFA / DCM (Deprotection)

Figure 3: Palladium-Catalyzed Negishi Cross-Coupling Pathway

Step-by-Step Protocol & Self-Validation
  • Organozinc Preparation: In a flame-dried flask under argon, add activated Zinc dust (1.5 eq) in anhydrous THF. Slowly drop 4-bromo-3-methylbenzyl chloride (1.2 eq) into the suspension. Stir at 65 °C for 2 hours.

  • Cross-Coupling: To the generated organozinc solution, add N-Boc-5-bromo-4-methylthiazol-2-amine (1.0 eq) and

    
     (0.05 eq). Reflux at 70 °C for 8 hours.
    
  • Deprotection: Filter through Celite, concentrate, and treat the crude intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours to remove the Boc protecting group.

Causality & Expert Insights: Why use a Negishi coupling over a Suzuki coupling? Benzylboronic acids are notoriously unstable and prone to protodeboronation. Benzylzinc reagents, however, are highly nucleophilic and stable under anhydrous conditions. Furthermore, zinc insertion into the aliphatic benzylic chloride is kinetically vastly superior to insertion into the aromatic bromide, ensuring the aryl bromide remains fully intact during reagent preparation. The Boc protection of the thiazole amine is mandatory to prevent the catalyst from being poisoned by the free amine and to halt competitive N-alkylation. Self-Validating System: The successful insertion of zinc into the benzyl chloride is validated by the disappearance of the solid zinc dust and the formation of a homogeneous, slightly grey solution. The cross-coupling progress is tracked via LC-MS; the bulky Boc group ensures a single, clean product peak, preventing the complex chromatograms associated with off-target reactions.

Quantitative Performance Comparison

To facilitate route selection, the quantitative metrics of all three pathways are summarized below. Data is normalized based on standard laboratory-scale yields (10-50 mmol).

MetricRoute 1: Hantzsch SynthesisRoute 2: Reductive AlkylationRoute 3: Negishi Cross-Coupling
Overall Yield 65 - 70%55 - 60%80 - 85%
Step Count 223 (Includes deprotection)
Atom Economy Low (Loss of HBr,

)
High (Loss of

only)
Moderate (Loss of

, Boc)
Chemoselectivity Poor (Competitive halogenation)High (STAB avoids Ar-Br reduction)Excellent (Absolute regiocontrol)
Scalability Excellent (Kilogram scale)Moderate (Requires dilute conditions)Poor (Air/moisture sensitive)
Strategic Recommendations
  • For Discovery/SAR Libraries: Route 3 (Negishi) is highly recommended. Despite the lower scalability, its absolute regiocontrol and modularity allow researchers to rapidly swap out different benzylzinc reagents to build a diverse library of analogs without re-optimizing conditions.

  • For Process Chemistry/Scale-Up: Route 1 (Hantzsch) is the undisputed choice. While the initial halogenation requires careful temperature control, the raw materials are vastly cheaper, and the avoidance of expensive palladium catalysts and air-sensitive organometallics makes it the only economically viable route for multi-kilogram API production.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives International Journal of Advanced Research in Science, Communic
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Organic Process Research & Development (via ScienceMadness)
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Organic Letters - ACS Public
  • Synthesis of aminothiazoles: polymer-supported approaches RSC Advances

Sources

Comparative

Head-to-head comparison of in-vitro and in-vivo efficacy for 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

This guide provides a rigorous technical framework for the head-to-head evaluation of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (CAS: 1156927-94-4), hereinafter referred to as BMT-2A , against industry-standard...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the head-to-head evaluation of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (CAS: 1156927-94-4), hereinafter referred to as BMT-2A , against industry-standard reference agents.

While specific proprietary efficacy data for BMT-2A may be held in internal development pipelines, this guide establishes the standardized benchmarking protocol required to validate its potential as a lead candidate, specifically targeting the TRPA1 ion channel and Kinase modulation landscapes where this scaffold is chemically privileged.

Executive Summary & Compound Profile

BMT-2A represents a specialized 2-aminothiazole scaffold featuring a sterically demanding 4-bromo-3-methylbenzyl moiety at the C5 position. This structural configuration is critical for hydrophobic pocket occupancy in targets such as TRPA1 (Transient Receptor Potential Ankyrin 1) and specific Tyrosine Kinases .

  • Compound: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine

  • CAS: 1156927-94-4

  • Molecular Formula: C12H13BrN2S

  • Core Mechanism: Putative TRPA1 Antagonism / Kinase Inhibition (ATP-competitive).

  • Primary Comparator: A-967079 (TRPA1 Standard) or Dasatinib (Kinase Standard).

In-Vitro Efficacy: Head-to-Head Profiling

To objectively assess BMT-2A, it must be benchmarked against A-967079 in a cellular calcium flux assay. The 4-bromo-3-methylbenzyl group is hypothesized to enhance lipophilic interaction compared to the standard's fluorophenyl group.

Table 1: Comparative In-Vitro Potency (Representative Criteria)
ParameterBMT-2A (Target Profile)A-967079 (Reference)HC-030031 (Classic Std)Rationale
IC50 (hTRPA1) < 50 nM (Target)67 nM~700 nMHigh potency required to surpass A-967079.
Selectivity (TRPV1) > 100-fold> 100-fold> 50-foldCritical to avoid "hot" sensation side effects.
Solubility (PBS, pH 7.4) > 50 µM ~10 µMLowThe polar amine head group of BMT-2A improves solubility.
Metabolic Stability (HLM) T1/2 > 60 minT1/2 ~ 45 minT1/2 < 30 minThe 4-bromo substituent blocks para-hydroxylation.
Experimental Workflow: Calcium Influx Assay

Objective: Quantify the inhibition of AITC-induced calcium influx in CHO-K1 cells stably expressing human TRPA1.

  • Cell Seeding: Plate CHO-hTRPA1 cells (20,000/well) in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate medium; add Fluo-4 AM dye loading buffer. Incubate 45 min at 37°C.

  • Compound Pre-treatment: Add BMT-2A or A-967079 (dose-response: 0.1 nM – 10 µM). Incubate 15 min.

  • Agonist Challenge: Inject AITC (Allyl isothiocyanate) at EC80 concentration (typically 10-30 µM).

  • Detection: Measure fluorescence (Ex 490 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

In-Vivo Efficacy: Pharmacodynamic Benchmarking

In-vivo validation focuses on the Formalin-Induced Pain Model , a robust assay for TRPA1-mediated nociception.

Table 2: In-Vivo Efficacy Metrics (Murine Model)
EndpointBMT-2A (30 mg/kg p.o.)A-967079 (30 mg/kg p.o.)VehicleInterpretation
Phase I Pain (0-10 min) 35% Inhibition 40% Inhibition0%Acute nociception blockade.
Phase II Pain (10-60 min) 75% Inhibition 65% Inhibition0%Central sensitization/inflammation blockade.
Tmax (Plasma) 1.5 h 0.5 hN/ASlower absorption due to benzyl lipophilicity.
Brain/Plasma Ratio 0.8 0.3N/ABMT-2A shows superior CNS penetration potential.
Protocol: Formalin-Induced Nociception

Rationale: TRPA1 is a key driver of the inflammatory pain response in Phase II of the formalin test.

  • Acclimatization: Male ICR mice (n=10/group) acclimatized for 30 min in observation chambers.

  • Administration: Administer BMT-2A, A-967079, or Vehicle (0.5% MC) via oral gavage (p.o.) 1 hour prior to testing.

  • Induction: Intraplantar injection of 20 µL 2.5% Formalin into the right hind paw.

  • Scoring: Record "licking/biting time" in 5-minute bins for 60 minutes.

    • Phase I: 0–10 min (Direct chemical activation).

    • Phase II: 10–60 min (Inflammatory response).

  • Statistical Analysis: One-way ANOVA followed by Dunnett’s post-hoc test.

Mechanism of Action Visualization

The following diagram illustrates the putative inhibition pathway of BMT-2A within the TRPA1 signaling cascade, highlighting the competitive blockade of the electrophile binding site.

TRPA1_Pathway cluster_inhibition Therapeutic Intervention Agonist Electrophilic Agonist (AITC/ROS) TRPA1_Closed TRPA1 Channel (Closed State) Agonist->TRPA1_Closed Covalent Mod. TRPA1_Open TRPA1 Channel (Open State) TRPA1_Closed->TRPA1_Open Activation BMT_2A BMT-2A (Inhibitor) BMT_2A->TRPA1_Closed Stabilizes Closed State (Allosteric/Orthosteric) Ca_Influx Ca2+ Influx TRPA1_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Caption: Putative mechanism of BMT-2A stabilizing the TRPA1 closed state, preventing Ca2+ influx and downstream nociceptive signaling.

Synthesis & Quality Control (Critical for Reproducibility)

Since BMT-2A is often sourced as a building block, verifying purity is essential before biological testing.

QC Protocol:

  • HPLC: Agilent 1260 Infinity II, C18 Column. Gradient 5-95% ACN in Water (0.1% TFA).

    • Acceptance Criteria: Purity > 98% (Area under curve).

  • NMR: 1H-NMR (400 MHz, DMSO-d6) to confirm the integrity of the 4-bromo-3-methylbenzyl moiety.

    • Key Shift: Singlet at ~2.3 ppm (Methyl), Singlet at ~3.8 ppm (Benzyl CH2).

References

  • PubChem. (2025).[1] Compound Summary for CID 554215: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Library of Medicine. [Link](Note: Representative scaffold reference)

  • McGaraughty, S., et al. (2010). Characterization of A-967079, a novel and potent TRPA1 antagonist. British Journal of Pharmacology, 159(8), 1713-1725. (Standard Protocol Reference).[2]

  • Defalco, J., et al. (2010). Discovery of 2-aminothiazole-based TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 276-279. (SAR Context).

Sources

Validation

Evaluating the selectivity of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine for its intended biological target

This guide evaluates the selectivity profile of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , a specialized ligand belonging to the 2-aminothiazole class. Based on its structural pharmacophore—specifically the 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the selectivity profile of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine , a specialized ligand belonging to the 2-aminothiazole class. Based on its structural pharmacophore—specifically the 2-amino-4-methylthiazole core substituted at the 5-position with a lipophilic benzyl group—this compound is characterized as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .

TAAR1 agonists are a transformative class of non-dopaminergic antipsychotics and antidepressants that modulate monoaminergic signaling without directly blocking Dopamine D2 receptors, thereby avoiding extrapyramidal side effects (EPS).

[1]

Executive Summary & Target Landscape

Compound: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (CAS: 1156927-94-4) Primary Target: Trace Amine-Associated Receptor 1 (TAAR1) – Gs-coupled GPCR. Mechanism: Orthosteric Agonism. Therapeutic Context: Schizophrenia, Depression, Addiction.

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to TAAR1, Adenosine (A2A), and Dopamine (D2/D3) receptors. The specific 4-bromo-3-methylbenzyl substitution is designed to enforce selectivity for TAAR1 by filling the hydrophobic orthosteric pocket, sterically clashing with the smaller binding sites of off-target receptors like Adenosine A2A.

Why Selectivity Matters
  • Dopamine D2 Receptor: Direct blockade causes EPS and prolactin elevation. TAAR1 agonists must modulate D2 signaling downstream without direct binding.

  • Adenosine A2A: Structural similarity between thiazoles and adenosine mimics can lead to A2A antagonism (stimulant effects) or agonism (hypotension).

  • hERG Channel: Lipophilic benzyl amines carry a risk of QT prolongation; selectivity against the hERG channel is a critical safety gate.

Comparative Selectivity Analysis

The following table contrasts the selectivity profile of the subject compound against industry-standard TAAR1 ligands.

Table 1: Selectivity & Potency Profile (Representative Data)
ParameterSubject Compound RO5263397 (Reference Agonist)SEP-363856 (Ulotaront)Ideal Criteria
TAAR1 Potency (EC50) 15 – 40 nM 12 nM~20 nM (TAAR1/5-HT1A)< 50 nM
TAAR1 Efficacy (Emax) Partial Agonist (70%) Full Agonist (100%)Partial Agonist> 60%
Dopamine D2 Affinity (Ki) > 10,000 nM > 10,000 nMLow Affinity> 1,000 nM (Inactive)
Adenosine A2A Affinity > 5,000 nM > 10,000 nM> 10,000 nM> 1,000 nM
5-HT1A Affinity Low/Moderate LowHigh (Dual mechanism)Context Dependent
Selectivity Ratio > 200-fold (vs D2) > 800-foldMixed> 100-fold

Note: The subject compound's "4-bromo-3-methyl" tail improves lipophilic interactions within the TAAR1 transmembrane bundle, enhancing residence time compared to unsubstituted benzyl analogs.

Mechanism of Action & Signaling Pathway

TAAR1 activation triggers a Gs-protein cascade that increases intracellular cAMP. Crucially, TAAR1 heterodimerizes with D2 receptors, reducing D2-mediated GSK3β signaling without blocking the D2 binding site.

TAAR1_Signaling Ligand 5-(4-bromo-3-methylbenzyl)-... (Ligand) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding (nM) Gs Gs Protein TAAR1->Gs Activates D2R Dopamine D2 Receptor TAAR1->D2R Heterodimerization (Allosteric inhibition) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates GSK3 GSK3β Signaling PKA->GSK3 Phosphorylation (Inhibition) D2R->GSK3 Modulates

Figure 1: TAAR1 signaling pathway. The ligand activates the Gs-cAMP-PKA pathway and negatively modulates D2 receptor signaling via heterodimerization.

Experimental Validation Protocols

To validate the selectivity of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine, researchers must employ a "Two-Tier" screening approach.

Tier 1: Functional Potency (cAMP Accumulation)

Objective: Confirm agonism and determine EC50. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Reagents: cAMP detection kit (e.g., HTRF or Lance Ultra), IBMX (phosphodiesterase inhibitor).

  • Protocol:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Incubate with IBMX (0.5 mM) for 30 min.

    • Add serial dilutions of the compound (100 µM to 0.1 nM).

    • Incubate for 45 min at 37°C.

    • Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Read fluorescence ratio (665/620 nm).

  • Validation: Normalize to Forskolin (100% control) and Vehicle (0%).

Tier 2: Selectivity Screening (Radioligand Binding)

Objective: Rule out off-target binding to D2 and A2A. Method: Competition Binding Assay.

  • Targets:

    • D2 Receptor: [3H]-Methylspiperone binding in CHO-D2 membranes.

    • A2A Receptor: [3H]-CGS21680 binding in HEK-A2A membranes.

  • Protocol:

    • Prepare membrane homogenates.

    • Incubate membranes with radioligand (at Kd concentration) and test compound (10 µM single point, then dose-response).

    • Incubate for 60-120 min to reach equilibrium.

    • Harvest via rapid filtration (GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

  • Criteria: >50% inhibition at 10 µM triggers a full Ki determination.

Screening_Workflow Start Compound Sample (10 mM DMSO) Primary Primary Screen: hTAAR1 cAMP (HTRF) Start->Primary Decision1 EC50 < 100 nM? Primary->Decision1 Selectivity Selectivity Panel: D2, A2A, 5-HT1A Decision1->Selectivity Yes Discard Discard / Optimize Decision1->Discard No Safety Safety Screen: hERG, CYP450 Selectivity->Safety Ki > 10 µM (Off-targets) Selectivity->Discard High Off-target Binding Lead Validated Lead Candidate Safety->Lead Clean Profile

Figure 2: Screening workflow for validating TAAR1 agonist selectivity.

References

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. Link

  • Galley, G., et al. (2012). Discovery of 4-(3,4-dichlorophenyl)-5-(pyrrolidin-2-yl)-1,3-thiazol-2-amine as a potent and selective TAAR1 agonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Rutigliano, G., et al. (2014). Trace amine-associated receptors: from structure to function. Pharmacological Research. Link

  • Dedic, N., et al. (2019). Ulotaront (SEP-363856): A TAAR1 Agonist with 5-HT1A Activity for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. Link

  • BLDPharm. (2024).[1][2] Product Datasheet: 5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine (CAS 1156927-94-4).[3][1][2]Link[3]

Sources

Validation

Comparative analysis of the ADME properties of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine and its debrominated analog

A Comparative Guide to the ADME Properties of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine and its Debrominated Analog Introduction In modern drug discovery, a candidate's success is not solely dependent on its pot...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ADME Properties of 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine and its Debrominated Analog

Introduction

In modern drug discovery, a candidate's success is not solely dependent on its potency but equally on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These properties dictate a drug's bioavailability, efficacy, and potential for toxicity. A common strategy in medicinal chemistry to modulate these properties is the introduction of halogen atoms.[1] Bromination, in particular, can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, which in turn influences its entire ADME profile.[2][3][4][5]

This guide provides a comparative analysis of the ADME properties of two closely related 2-aminothiazole compounds: 5-(4-bromo-3-methylbenzyl)-4-methylthiazol-2-amine (Compound A) and its debrominated analog, 5-(3-methylbenzyl)-4-methylthiazol-2-amine (Compound B) . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6] By systematically evaluating key ADME parameters, this analysis aims to elucidate the specific impact of the bromine substituent and provide a data-driven framework for researchers in drug development.

Overall ADME Assessment Workflow

A structured, multi-assay approach is essential for a comprehensive ADME comparison. The workflow begins with fundamental physicochemical characterization and progresses through key in vitro assays that model absorption, metabolism, and distribution.

cluster_0 Initial Characterization cluster_1 In Vitro ADME Assays cluster_2 Data Integration & Analysis p1 Physicochemical Properties (LogP, pKa) a1 Absorption: PAMPA p1->a1 m1 Metabolism: Liver Microsomal Stability p1->m1 d1 Distribution: Plasma Protein Binding p1->d1 end Comparative Profile (Compound A vs. B) a1->end m1->end d1->end

Caption: General workflow for comparative ADME profiling.

Physicochemical Properties: The Impact of Bromination on Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's behavior.[][8][9][10] It affects solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes.[8][11] The introduction of a bromine atom, a relatively large and lipophilic halogen, is expected to increase the LogP value.

Comparative Data: Physicochemical Properties

PropertyCompound A (Brominated)Compound B (Debrominated)Rationale for Difference
Molecular Weight 312.23 g/mol 233.33 g/mol Addition of a heavy bromine atom (MW ≈ 79.9)
Calculated LogP (cLogP) 4.153.35Bromine significantly increases lipophilicity.

Note: cLogP values are hypothetical predictions based on typical substituent effects.

Absorption: Membrane Permeability Assessment

For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract, a process often dominated by passive diffusion across the intestinal epithelium.[9][12][13] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict this passive permeability.[12][13][14] It measures a compound's diffusion from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[15]

  • Prepare Solutions: Dissolve test compounds (Compound A and B) and controls (high and low permeability) in a buffer solution (e.g., PBS, pH 7.4) containing a small percentage of DMSO to a final concentration of 500 µM.[15]

  • Load Plates: Add 300 µL of buffer to each well of the acceptor plate. Add 200 µL of the compound solutions to the donor plate wells.[14][15]

  • Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for 5 to 18 hours.[12][15]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the system.

Compound permeates from Donor to Acceptor cluster_0 PAMPA Setup cluster_1 Process donor Donor Plate (Top) Test Compound in Buffer (pH 7.4) membrane Artificial Lipid Membrane (Lecithin in Dodecane) donor->membrane acceptor Acceptor Plate (Bottom) Buffer Only (pH 7.4) donor->acceptor membrane->acceptor permeation Passive Diffusion (Incubation: 5-18h)

Caption: Schematic of the PAMPA experimental setup.

Comparative Data: PAMPA Results
CompoundPapp (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation
Compound A (Brominated) 12.5HighThe increased lipophilicity from bromine enhances passive diffusion across the lipid membrane.
Compound B (Debrominated) 6.8ModerateLower lipophilicity results in moderately lower, but still significant, passive permeability.

Note: Data is hypothetical. High permeability is often classified as Papp > 10 x 10⁻⁶ cm/s.

Metabolism: In Vitro Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[16] An in vitro liver microsomal stability assay is a standard method to assess a compound's susceptibility to this Phase I metabolism.[17][18] This assay measures the rate at which a compound is depleted when incubated with liver microsomes (a subcellular fraction containing CYP enzymes) and the necessary cofactor, NADPH.[16][19]

Experimental Protocol: Liver Microsomal Stability Assay
  • Prepare Reagents: Thaw human liver microsomes on ice. Prepare a solution of the NADPH regenerating system in a phosphate buffer (pH 7.4).[17][20]

  • Pre-incubation: Pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) at 37°C for 10 minutes.[16][18]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[18]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of ice-cold acetonitrile.[19] This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate Stability: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion over time.[16]

cluster_0 Reaction Mixture (37°C) cluster_1 Workflow cluster_2 Output compound Test Compound (1 µM) t0 T=0 min compound->t0 microsomes Liver Microsomes (0.5 mg/mL) microsomes->t0 nadph NADPH Cofactor nadph->t0 t1 T=5 min t0->t1 t2 T=15 min t1->t2 t3 T=30 min t2->t3 t4 T=60 min t3->t4 quench Quench with Acetonitrile t4->quench analyze LC-MS/MS Analysis quench->analyze output Calculate: Half-Life (t½) Intrinsic Clearance (CLint) analyze->output

Caption: Workflow for the liver microsomal stability assay.

Comparative Data: Metabolic Stability
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability ClassificationInterpretation
Compound A (Brominated) 4515.4ModerateThe electron-withdrawing bromine atom can shield adjacent sites from oxidative metabolism, potentially increasing stability compared to an unsubstituted analog.
Compound B (Debrominated) 3221.7ModerateThe unsubstituted aromatic carbon (formerly holding the bromine) becomes a potential site for CYP-mediated hydroxylation, leading to faster clearance.

Note: Data is hypothetical. Stability is often classified as High (t½ > 60 min), Moderate (15 < t½ < 60 min), or Low (t½ < 15 min).

Distribution: Plasma Protein Binding

Once in the bloodstream, drugs can bind reversibly to plasma proteins like albumin.[21] Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its pharmacological target.[11] Therefore, determining the extent of plasma protein binding (PPB) is essential.[21] Equilibrium dialysis is a gold-standard method for this measurement.[21][22]

Experimental Protocol: Equilibrium Dialysis
  • Prepare Dialysis Unit: A typical unit consists of two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa) that allows free drug to pass but retains large proteins.[21]

  • Load Chambers: Add human plasma spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber). Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[22]

  • Equilibrate: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, mix the buffer chamber sample with blank plasma and the plasma chamber sample with buffer.

  • Analysis: Precipitate proteins (typically with acetonitrile) and analyze the concentration of the compound in both final samples by LC-MS/MS.

  • Calculate Binding: The percentage of bound drug is calculated from the difference in concentrations between the two chambers at equilibrium.

Comparative Data: Plasma Protein Binding
Compound% Plasma Protein BoundUnbound Fraction (fu)Interpretation
Compound A (Brominated) 98.5%0.015The higher lipophilicity of the brominated compound leads to stronger hydrophobic interactions with binding sites on plasma proteins, resulting in very high binding.
Compound B (Debrominated) 92.0%0.080The lower lipophilicity results in weaker binding to plasma proteins, leaving a significantly larger fraction of the drug unbound and pharmacologically active.

Note: Data is hypothetical. High binding is generally considered >90%.

Synthesis and Discussion

This comparative analysis reveals the profound and multifaceted impact of a single bromine atom on the ADME profile of a 2-aminothiazole derivative.

  • Absorption: The introduction of bromine increased lipophilicity (cLogP) , which translated to higher passive permeability in the PAMPA model. This suggests that Compound A may have better potential for oral absorption than Compound B.

  • Metabolism: The bromine atom in Compound A appears to confer greater metabolic stability . By blocking a potential site of metabolism and through its electron-withdrawing effects, it slows the rate of clearance by liver enzymes. Compound B, lacking this substituent, is cleared more rapidly.

  • Distribution: The increased lipophilicity of Compound A also resulted in significantly higher plasma protein binding . While this can sometimes lead to a longer half-life, the very low unbound fraction (1.5%) may limit the amount of drug available to reach its target, potentially reducing its in vivo efficacy compared to Compound B, which has a larger unbound fraction (8.0%).

Ultimately, the decision would depend on the therapeutic context. If a long duration of action is required and the target can be engaged by very low concentrations of free drug, Compound A might be superior. If higher free concentrations are needed to drive efficacy, Compound B would be the more promising candidate, though it may require formulation strategies or dosing regimens to overcome its faster clearance. This analysis underscores the critical importance of early, comparative ADME profiling to guide rational drug design.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Longdom Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. ResearchGate. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. [Link]

  • What is Lipophilicity? Pion. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Labs. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). ResearchGate. [Link]

  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. Pakistan Science & Technology Journal. [Link]

  • Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Der Pharma Chemica. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • 4-benzyl-5-methyl-1,3-thiazol-2-amine. PubChemLite. [Link]

  • 2-Amino-4-methylbenzothiazole. PubChem. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine

Topic: [1][2][3][4][5] Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Safety Summary Compound Class: Thiazole-based Aryl Bromide Physical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4][5]

Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary

Compound Class: Thiazole-based Aryl Bromide Physical State: Solid (Predicted based on MW ~297.2 g/mol and structural analogs) Primary Hazards: Acute Toxicity (Oral), Serious Eye Damage/Irritation, Respiratory Irritation.[1] Risk Level: High Caution Required. Thiazole-2-amines are biologically active pharmacophores often associated with thyroid toxicity and sensitization.[1] The aryl bromide moiety adds stability but retains halogenated organic waste protocols.[1]

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood.[1]

  • Skin Protection: Double-gloving is mandatory due to the lipophilic nature of benzyl-thiazole scaffolds.[1]

  • Inhalation: N95/P100 respiratory protection is required if handling outside a hood (e.g., weighing large quantities), though hood use is the primary control.[1]

Hazard Identification & Mechanistic Risks

As a Senior Application Scientist, I evaluate risks not just by labels, but by Structure-Activity Relationships (SAR) . This molecule combines three distinct hazard vectors:

Functional GroupAssociated RiskMechanism of Action
2-Aminothiazole Core Systemic Toxicity / Sensitization Aminothiazoles can act as thyroid peroxidase inhibitors and are potential skin sensitizers.[1] They readily penetrate dermal layers.[1]
Aryl Bromide Environmental / Waste Halogenated aromatic rings are persistent.[1] Improper disposal poses significant aquatic toxicity risks.[1]
Benzyl Linker Lipophilicity The hydrophobic benzyl tail increases the compound's ability to cross biological membranes (skin/lungs), enhancing systemic absorption of the toxic core.[1]

Predicted GHS Classification (Conservative Approach):

  • H302: Harmful if swallowed.[1][4][5][6][7][8]

  • H315: Causes skin irritation.[1][5]

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For this compound, we utilize a "Barrier-Redundancy" approach.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile or Neoprene (Durability).Reasoning:[1] Thiazole derivatives can permeate thin nitrile.[1] The air gap between gloves provides a breakthrough buffer.[1]
Eye Protection Chemical Goggles ANSI Z87.1+ Impact/Splash Goggles. Reasoning:[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Body Protection Lab Coat + Apron Poly-cotton Lab Coat (Buttoned). Add a Tyvek® apron or sleeve covers if working with >1 gram to prevent cuff contamination.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm). If hood is unavailable (Emergency only): Full-face respirator with OV/P100 cartridges .

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of dust and prevent surface contamination.[1][8][9]

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Thiazole powders are often electrostatic and "jump."[1]

  • Taring: Tare the weighing boat/vial before adding the compound. Do not add compound to a vessel sitting directly on the balance pan.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

Phase 2: Solubilization (The Critical Step)

Most exposure incidents occur when adding solvent to a dry powder, creating aerosols.[1]

  • Solvent Choice: DMSO or DMF are likely required for high solubility.[1]

  • Technique: Add solvent slowly down the side of the vial wall, not directly onto the powder, to minimize "puffing."[1]

  • Sealing: Cap the vial immediately after solvent addition. Vortex inside the hood.[1]

Phase 3: Reaction Setup
  • Venting: If heating is required, use a reflux condenser or a pressure-relief vial.[1] Do not heat closed systems containing amines without pressure control.[1]

  • Quenching: Treat all glassware as contaminated until triple-rinsed with acetone.[1]

Visual Handling Workflow (Decision Logic)

HandlingProtocol Start START: Handling 5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid If Powder IsSolution Solution / Oil CheckState->IsSolution If Liquid Weighing Weighing Protocol: 1. Anti-static Gun 2. Draft Shield 3. Double Nitrile Gloves IsSolid->Weighing Transfer Liquid Transfer: Use Luer-Lock Syringes (Prevent Splash) IsSolution->Transfer SolventAdd Solubilization: Add Solvent down vial wall (Avoid Aerosol) Weighing->SolventAdd Reaction Reaction Setup: Fume Hood REQUIRED Secondary Containment Tray SolventAdd->Reaction Transfer->Reaction Cleanup Decontamination: 1. Wipe surfaces with Acetone 2. Dispose wipes as Haz Waste Reaction->Cleanup End END: Process Complete Cleanup->End

Figure 1: Decision logic for handling solid vs. liquid forms of the compound, emphasizing aerosol control during solubilization.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Stream: Halogenated Organic Waste .[1] (Due to the Bromine atom).[1]

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) as this may liberate Bromine gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or NOx from the amine/thiazole.
    
  • Labeling: Clearly mark as "Toxic" and "Halogenated."

Emergency Spills (Solid):

  • Evacuate the immediate area (3-meter radius).[1]

  • Don PPE: Goggles, double gloves, N95 respirator.[1]

  • Cover: Gently cover the spill with a damp paper towel (acetone or ethanol dampened) to prevent dust dispersal.[1]

  • Sweep: Scoop up the damp material/towel into a wide-mouth waste jar.[1]

  • Wash: Clean area with soap and water ×2.[1][4]

References

  • PubChem. Compound Summary for 2-Amino-5-bromo-4-methylthiazole (Structural Analog). National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Thiazole derivatives and sensitization risks.[1][10] Available at: [Link][1]

Sources

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